Biliverdin hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C33H35ClN4O6 |
|---|---|
分子量 |
619.1 g/mol |
IUPAC名 |
3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13?,27-14-,28-15?; |
InChIキー |
OZCVSEGCSGTCIO-HTNLZXMZSA-N |
異性体SMILES |
CC1=C(C(=CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
正規SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
製品の起源 |
United States |
Foundational & Exploratory
Biliverdin Hydrochloride: A Linchpin in Heme Catabolism and a Potent Endogenous Regulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin (B22007) hydrochloride, a water-soluble tetrapyrrolic bile pigment, occupies a central and critical role in the physiological process of heme catabolism. Historically viewed as a mere metabolic intermediate in the degradation of heme, emerging evidence has repositioned biliverdin and its subsequent metabolite, bilirubin (B190676), as potent endogenous molecules with significant antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides a comprehensive overview of the role of biliverdin hydrochloride in heme catabolism, detailing the enzymatic processes, key signaling pathways it modulates, and standardized experimental protocols for its study. Quantitative data are summarized to provide a clear perspective on its biochemical and physiological effects, making this document a valuable resource for researchers in physiology, pharmacology, and drug development.
The Core Pathway: Heme to Bilirubin
Heme, a porphyrin ring complexed with iron, is an essential component of hemoproteins like hemoglobin and cytochromes. The catabolism of heme is a vital physiological process to eliminate senescent red blood cells and recycle iron. This process is primarily carried out by the reticuloendothelial system, particularly in the spleen and liver.[1][2]
The degradation of heme into biliverdin is the rate-limiting step, catalyzed by the enzyme heme oxygenase (HO) .[3][4] There are two main isoforms of this enzyme: the inducible heme oxygenase-1 (HO-1) and the constitutive heme oxygenase-2 (HO-2). HO-1 is a stress-responsive protein, upregulated by various stimuli including oxidative stress, inflammation, and heme itself.[5][6] The enzymatic reaction consumes three molecules of oxygen and seven electrons, yielding biliverdin IX-alpha, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1]
Biliverdin, a green pigment, is then rapidly reduced to bilirubin, a yellow-orange pigment, by the cytosolic enzyme biliverdin reductase (BVR) .[7][8] This reaction is dependent on the cofactor NADPH.[1] Bilirubin is subsequently conjugated in the liver and excreted.[9]
Enzymatic Reactions and Stoichiometry
The enzymatic cascade of heme catabolism can be summarized as follows:
Step 1: Heme Oxygenase (HO)
-
Substrates: Heme, 3 O₂, NADPH/H⁺
-
Products: Biliverdin IXα, Fe²⁺, Carbon Monoxide (CO), NADP⁺
-
Enzyme: Heme Oxygenase (EC 1.14.99.3)[3]
Step 2: Biliverdin Reductase (BVR)
-
Substrates: Biliverdin IXα, NADPH/H⁺
-
Product: Bilirubin IXα, NADP⁺
-
Enzyme: Biliverdin Reductase (EC 1.3.1.24)[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and products of heme catabolism, providing a reference for their biochemical properties and physiological concentrations.
Table 1: Kinetic Parameters of Heme Catabolism Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µM·s⁻¹) | Source(s) |
| Biliverdin Reductase B (WT) | FAD | 242 ± 70 | 3.3 ± 0.5 | [10] |
| Biliverdin Reductase B (H153A mutant) | FAD | 129 ± 40 | 2.9 ± 0.2 | [10] |
| Biliverdin Reductase B (S111A mutant) | FAD | 856 ± 300 | 2.5 ± 0.10 | [10] |
| Biliverdin Reductase B (T164S mutant) | FAD | 171 ± 45 | 2.1 ± 0.01 | [10] |
Table 2: Inhibitor Potency (IC₅₀) against Heme Oxygenase-1 (HO-1)
| Inhibitor | Chemical Class | IC₅₀ (µM) | Source(s) |
| Tin Protoporphyrin IX (SnPP) | Porphyrin Analog | 0.05 - 0.5 | [11] |
| Zinc Protoporphyrin IX (ZnPP) | Porphyrin Analog | 0.1 - 1.0 | [11] |
Table 3: Anti-inflammatory Effects of Biliverdin
| Cytokine | Cell Type | Treatment | Effect | Source(s) |
| IL-1β | Whole human blood | 50 µM Biliverdin + LPS | 50% decrease in expression at 4h | [12] |
| IL-1Ra | Whole human blood | 50 µM Biliverdin + LPS | 50% decrease in expression at 4h | [12] |
| IL-6 | Whole human blood | 50 µM Biliverdin + LPS | Slight non-significant decrease (69%) | [12] |
| TNF-α | Whole human blood | 50 µM Biliverdin + LPS | No significant effect | [12] |
| IL-10 | Whole human blood | 50 µM Biliverdin + LPS | No significant effect | [12] |
Signaling Pathways Modulated by Biliverdin and its Metabolites
Beyond its role as a metabolic intermediate, the heme catabolism pathway, particularly through the actions of biliverdin and bilirubin, exerts significant influence on intracellular signaling cascades. These interactions are central to their antioxidant and anti-inflammatory effects.
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[13] Both biliverdin and its reductase (BVR) have been shown to activate this pathway.[14][15] The activation of Akt by BVR can occur independently of BVR's kinase activity and involves the formation of a complex with PDK1 and Akt1.[14][16] This leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate downstream targets like GSK3β, contributing to cellular protection.[14][16][17]
The NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[18] Biliverdin has been shown to inhibit the activation of NF-κB in a concentration- and time-dependent manner.[18][19] This inhibition is associated with reduced DNA binding of NF-κB.[18] Conversely, BVR can enhance NF-κB activation, suggesting a complex regulatory interplay between biliverdin, BVR, and the NF-κB pathway.[18] The inhibitory effect of biliverdin on NF-κB provides a molecular basis for its anti-inflammatory properties.[18][19]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in heme catabolism and its associated biological activities.
Heme Oxygenase-1 (HO-1) Activity Assay (Spectrophotometric Method)
This protocol describes the measurement of HO-1 activity by quantifying the formation of bilirubin in a coupled reaction with biliverdin reductase.[1][10]
Materials:
-
Microsomal protein fraction containing HO-1
-
Rat liver cytosolic fraction (as a source of biliverdin reductase)
-
Reaction Buffer: 100 mM Potassium Phosphate buffer (pH 7.4)
-
Hemin (B1673052) (Substrate)
-
NADPH
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the microsomal protein (e.g., 600 µg), reaction buffer, hemin (e.g., 25 µM), and rat liver cytosol (e.g., 2 mg).[10]
-
Initiate the reaction by adding NADPH to a final concentration of 0.5 mM.[1]
-
Incubate the reaction mixture at 37°C for 30-60 minutes in the dark.[11]
-
Terminate the reaction by adding an equal volume of chloroform and vortexing vigorously.[11]
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the lower chloroform phase containing bilirubin.
-
Measure the absorbance of the chloroform extract at 464 nm.[1]
-
Calculate the amount of bilirubin formed using the extinction coefficient of bilirubin in chloroform (ε = 40 mM⁻¹ cm⁻¹).[1] One unit of HO-1 activity is defined as the amount of enzyme that produces 1 nmol of bilirubin per hour.[1]
Biliverdin Reductase (BVR) Activity Assay (Spectrophotometric Method)
This protocol details the measurement of BVR activity by monitoring the conversion of biliverdin to bilirubin.[7][8][20]
Materials:
-
Cell or tissue lysate containing BVR
-
Assay Buffer: 50 mM Tris-HCl (pH 8.7)
-
Biliverdin IXα
-
NADPH
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture in a 1 ml cuvette containing assay buffer, biliverdin IXα (e.g., 10 µM), and NADPH (e.g., 100 µM).[7][8]
-
Equilibrate the reaction mixture to 37°C.[20]
-
Initiate the reaction by adding the cell or tissue lysate (e.g., 50 µg of protein).[7]
-
Immediately monitor the decrease in absorbance at 670 nm (for biliverdin) or the increase in absorbance at 453 nm (for bilirubin) over time.[8]
-
Calculate the rate of reaction from the linear portion of the absorbance change.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels following treatment with biliverdin.[3][21][22][23][24]
Materials:
-
Cultured cells
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Phenol (B47542) red-free cell culture medium
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Wash the cells with sterile PBS.
-
Load the cells with DCFH-DA (e.g., 10-50 µM in phenol red-free medium) and incubate for 30-60 minutes at 37°C in the dark.[23]
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound. Include appropriate positive (e.g., H₂O₂) and negative controls.
-
Incubate for the desired time period.
-
Measure the fluorescence intensity using a fluorometric plate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[22][23]
-
The fluorescence intensity is proportional to the intracellular ROS levels.
Quantification of Biliverdin and Bilirubin by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the separation and quantification of biliverdin and bilirubin in biological samples.[6][9]
Materials:
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297)
-
Mobile Phase B: Methanol (B129727)/100 mM ammonium acetate (90:10, v/v)
-
Sample prepared in 50% methanol with 1% NH₄OH
-
Biliverdin and bilirubin standards
Procedure:
-
Set up the HPLC system with a C18 column (e.g., 10 cm x 2.1 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample (e.g., 1 µL).
-
Run a gradient elution program to separate biliverdin and bilirubin.
-
Detect the analytes using a UV detector at 405 nm.
-
Quantify the concentrations of biliverdin and bilirubin by comparing their peak areas to those of the standards.
Conclusion and Future Directions
This compound is far more than a simple intermediate in heme degradation. Its role as a precursor to the potent antioxidant bilirubin, coupled with its own intrinsic anti-inflammatory activities through the modulation of key signaling pathways like PI3K/Akt and NF-κB, positions it as a significant player in cellular homeostasis and cytoprotection. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted functions of biliverdin.
Future research should focus on elucidating the precise molecular interactions of biliverdin and BVR with their signaling partners, quantifying their effects in various disease models, and exploring the therapeutic potential of modulating the heme catabolism pathway for the treatment of inflammatory and oxidative stress-related diseases. The development of specific and potent modulators of HO-1 and BVR activity will be crucial in translating our understanding of biliverdin's role into novel therapeutic strategies.
References
- 1. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigative algorithms for disorders affecting plasma bilirubin: a narrative review - Verran - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro production of TNF-alpha, IL-1 beta and IL-6 by mononuclear blood cells of patients with renal cell carcinoma undergoing rIL-2 treatment. Relation between clinical response and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of human biliverdin reductase with Akt/protein kinase B and phosphatidylinositol-dependent kinase 1 regulates glycogen synthase kinase 3 activity: a novel mechanism of Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the PI3K/Akt signaling pathway in liver ischemia reperfusion injury: a narrative review - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 14. Interaction of human biliverdin reductase with Akt/protein kinase B and phosphatidylinositol-dependent kinase 1 regulates glycogen synthase kinase 3 activity: a novel mechanism of Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review [frontiersin.org]
- 16. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. cosmobiousa.com [cosmobiousa.com]
- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 22. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chromatogram Detail [sigmaaldrich.cn]
- 24. Identification and quantification of the molecular species of bilirubin BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Effects of Biliverdin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biliverdin (B22007) hydrochloride (BV), a natural byproduct of heme catabolism, is emerging as a potent anti-inflammatory agent with significant therapeutic potential. Traditionally considered a metabolic waste product, recent research has unveiled its capacity to modulate key inflammatory pathways, offering protective effects in a range of preclinical models of inflammatory diseases. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of biliverdin hydrochloride, supported by quantitative data from various studies, detailed experimental protocols, and visualizations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic applications of this promising molecule.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by:
-
Modulating Cytokine Production: BV has been shown to downregulate the expression of pro-inflammatory cytokines while simultaneously upregulating anti-inflammatory cytokines. It effectively reduces levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2][3][4] Conversely, it stimulates the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][5][6]
-
Inhibiting Key Inflammatory Pathways: BV interferes with the activation of critical signaling pathways that orchestrate the inflammatory response. This includes the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10]
-
Activating Protective Signaling Cascades: The anti-inflammatory actions of BV are often mediated through the activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway.[6][10][11][12] This pathway is crucial for promoting cell survival and resolving inflammation.
-
Harnessing the Heme Oxygenase-1 (HO-1) System: As a direct product of the HO-1 enzyme, BV is a key mediator of the cytoprotective and anti-inflammatory effects of the HO-1 system.[13][14][15]
-
Antioxidant Properties: Biliverdin itself, and its subsequent conversion to bilirubin (B190676), possesses potent antioxidant properties, scavenging reactive oxygen species (ROS) that contribute to inflammatory processes.[5][16][17]
Quantitative Data on Anti-Inflammatory Efficacy
The following tables summarize the quantitative data from key studies, demonstrating the anti-inflammatory effects of this compound in various experimental models.
Table 1: Effect of Biliverdin on Pro-Inflammatory Cytokine mRNA Expression in a Rat Sepsis Model
| Cytokine | Treatment Group | Fold Change vs. Control | p-value | Reference |
| IL-6 | Sepsis (CLP) | Increased | < 0.05 | [1][3] |
| IL-6 | Sepsis (CLP) + Biliverdin | Significantly Reduced | < 0.05 | [1][3] |
| MCP-1 | Sepsis (CLP) | Increased | < 0.05 | [1][3] |
| MCP-1 | Sepsis (CLP) + Biliverdin | Significantly Reduced | < 0.05 | [1][3] |
CLP: Cecal Ligation and Puncture
Table 2: Effect of Biliverdin on Anti-Inflammatory Cytokine mRNA Expression in a Rat Sepsis Model
| Cytokine | Treatment Group | Fold Change vs. Control | p-value | Reference |
| IL-10 | Sepsis (CLP) + Biliverdin | Significantly Augmented | < 0.05 | [1][3] |
Table 3: Effect of Biliverdin on Inflammatory Markers in a Rat Cerebral Ischemia-Reperfusion Injury Model
| Marker | Treatment Group | Change vs. Ischemia-Reperfusion Control | p-value | Reference |
| TNF-α mRNA | Biliverdin | Significantly Decreased at 3, 6, 12h | < 0.01 | [2] |
| IL-6 mRNA | Biliverdin | Significantly Decreased at 3, 6, 12h | < 0.01 | [2] |
| IL-1β mRNA | Biliverdin | Significantly Decreased at 3, 6, 12, 24h | < 0.01 | [2] |
Table 4: Effect of Biliverdin on Hepatocellular Damage in a Rat Liver Ischemia-Reperfusion Model
| Parameter | Control Group | Biliverdin Group | p-value | Reference |
| GOT (IU/L) | 171 | 91 | < 0.0001 | [18] |
| GPT (IU/L) | 144 | 46 | < 0.0001 | [18] |
GOT: Glutamic Oxaloacetic Transaminase; GPT: Glutamic Pyruvic Transaminase
Key Signaling Pathways
The anti-inflammatory effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Biliverdin has been demonstrated to inhibit the activation of NF-κB.[7][8][9] This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the expression of its target genes, including those for inflammatory cytokines.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a pro-survival and anti-inflammatory signaling cascade. Biliverdin treatment has been shown to activate this pathway.[6][10][11][12] Activation of Akt can lead to the increased production of the anti-inflammatory cytokine IL-10 and can also inhibit pro-inflammatory signaling.
The MAPK Signaling Pathway
The MAPK family of kinases (including ERK, JNK, and p38) plays a complex role in inflammation. Biliverdin has been shown to modulate MAPK signaling, although the specific effects can be context-dependent.[10][19] For instance, in vascular smooth muscle cells, BV can inhibit p38 MAPK to block cell proliferation.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Animal Models
-
Cecal Ligation and Puncture (CLP) Model of Sepsis:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Under anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once or twice with a needle. A small amount of feces is extruded to induce polymicrobial peritonitis. The abdominal incision is then closed.
-
Biliverdin Administration: this compound (e.g., 5 mg/kg) is typically dissolved in 0.1 N NaOH, adjusted to pH 7.4 with HCl, and diluted in PBS. It is administered intraperitoneally at various time points before and after CLP.[1][3]
-
-
Ischemia-Reperfusion Injury (IRI) Models:
-
Hepatic IRI:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Livers are harvested and stored in University of Wisconsin (UW) solution at 4°C for a specified period (e.g., 24 hours). They are then perfused with blood on an isolated perfusion apparatus to simulate reperfusion.
-
Biliverdin Administration: Biliverdin is added to the perfusion solution.[18]
-
-
Cerebral IRI:
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure: Transient middle cerebral artery occlusion (tMCAO) is induced by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery for a set duration (e.g., 2 hours), followed by reperfusion.
-
Biliverdin Administration: this compound (e.g., 35 mg/kg) is dissolved as described above and administered intraperitoneally prior to and at multiple time points after reperfusion.[2][20]
-
-
In Vitro Assays
-
Cell Culture:
-
Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are commonly used.
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
Measurement of Cytokine Expression:
-
Real-Time Quantitative PCR (RT-qPCR): Total RNA is extracted from tissues or cells, reverse-transcribed to cDNA, and then subjected to PCR with specific primers for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10) and a housekeeping gene for normalization.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Protein levels of cytokines in cell culture supernatants or serum are quantified using commercially available ELISA kits.
-
-
Western Blotting for Signaling Proteins:
-
Cells or tissues are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the total and phosphorylated forms of signaling proteins (e.g., NF-κB p65, IκBα, Akt, p38 MAPK).
-
Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Nuclear extracts are prepared from cells.
-
A radiolabeled oligonucleotide probe containing the consensus binding site for a specific transcription factor (e.g., NF-κB) is incubated with the nuclear extracts.
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.[8]
-
Experimental Workflow for Assessing Anti-Inflammatory Effects
Future Directions and Drug Development Potential
The compelling preclinical data on the anti-inflammatory effects of this compound highlight its potential as a therapeutic agent for a variety of inflammatory conditions. Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of biliverdin is essential for optimizing dosing and delivery.
-
Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in human diseases, such as sepsis, ischemia-reperfusion injury associated with transplantation or surgery, and chronic inflammatory disorders.
-
Formulation Development: The development of stable and bioavailable formulations of biliverdin will be critical for its clinical translation.
-
Biomarker Identification: Identifying reliable biomarkers to monitor the therapeutic response to biliverdin treatment will be valuable for personalizing therapy.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biliverdin, a natural product of heme catabolism, induces tolerance to cardiac allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biliverdin therapy protects rat livers from ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic applications of bilirubin and biliverdin in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biliverdin Rescues the HO-2 Null Mouse Phenotype of Unresolved Chronic Inflammation Following Corneal Epithelial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human biliverdin reductase is an ERK activator; hBVR is an ERK nuclear transporter and is required for MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
the relationship between biliverdin and bilirubin
An In-depth Technical Guide on the Relationship Between Biliverdin (B22007) and Bilirubin (B190676)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biliverdin and bilirubin, once considered mere waste products of heme catabolism, are now recognized as pivotal molecules with significant physiological roles, particularly in cellular defense against oxidative stress. This technical guide provides a comprehensive overview of the intricate relationship between these two bile pigments. It delves into the biochemical conversion of biliverdin to bilirubin, the enzymatic machinery involved, their contrasting and complementary physicochemical properties, and their profound implications in health and disease. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential of modulating the biliverdin-bilirubin axis.
The Biochemical Pathway: From Heme to Bilirubin
The catabolism of heme, primarily from senescent erythrocytes, is the genesis of biliverdin and bilirubin. This process is a critical physiological pathway for iron homeostasis and the elimination of potentially toxic heme.
The initial step involves the enzymatic degradation of heme by heme oxygenase (HO), an enzyme predominantly found in the reticuloendothelial system.[1][2] This reaction cleaves the heme ring to produce biliverdin, a green pigment, along with the release of ferrous iron (Fe²⁺) and carbon monoxide (CO).[1][3] Heme oxygenase exists in two main isoforms: the inducible HO-1, which is upregulated in response to oxidative stress, and the constitutively expressed HO-2.[2]
The subsequent and crucial step is the conversion of biliverdin to bilirubin. This reaction is catalyzed by the cytosolic enzyme biliverdin reductase (BVR), which reduces the central methene bridge of the linear tetrapyrrole biliverdin molecule.[4][5][6] This enzymatic reduction transforms the water-soluble, green biliverdin into the lipid-soluble, orange-yellow pigment, bilirubin.[3][5] The reaction utilizes NADPH as a reducing agent.[6][7]
Visualizing the Heme Catabolic Pathway
The following diagram illustrates the sequential breakdown of heme to biliverdin and subsequently to bilirubin.
Physicochemical and Biochemical Properties
The enzymatic conversion of biliverdin to bilirubin results in significant alterations in their physicochemical properties, which in turn dictate their biological functions.
| Property | Biliverdin | Bilirubin | Reference |
| Molar Mass | 582.646 g/mol | 584.66 g/mol | [8] |
| Appearance | Dark green | Red-orange | [5][8] |
| Water Solubility | Water-soluble | Insoluble in water | [3][5] |
| Lipid Solubility | Lipophobic | Lipophilic | [4][9] |
| Antioxidant Capacity | Present, but lower intensity | Potent antioxidant | [9][10] |
The Biliverdin Reductase Antioxidant Cycle
A key aspect of the biliverdin-bilirubin relationship is the proposed antioxidant amplification cycle.[10][11] In this cycle, bilirubin acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and in the process, becomes oxidized back to biliverdin.[5][12] Biliverdin reductase then promptly reduces biliverdin back to bilirubin, thus regenerating the antioxidant capacity.[6][12] This cyclical process allows for a small concentration of bilirubin to neutralize a significantly larger amount of oxidants, potentially up to a 10,000-fold excess.[12][13]
Visualizing the Antioxidant Amplification Cycle
The following diagram illustrates the cyclic nature of bilirubin's antioxidant activity.
Physiological and Clinical Significance
The interplay between biliverdin and bilirubin has profound implications for human health, extending beyond their roles in heme degradation.
-
Antioxidant Defense : Bilirubin is a potent endogenous antioxidant, protecting against lipid peroxidation and oxidative damage.[9][12] Moderately elevated serum bilirubin levels are associated with a reduced risk of oxidative stress-mediated conditions, including cardiovascular disease.[9]
-
Anti-inflammatory Effects : Both biliverdin and bilirubin have demonstrated anti-inflammatory properties.[14][15]
-
Cytoprotection : The biliverdin reductase cycle is considered a major physiologic cytoprotectant, defending cells against oxidative stress-induced apoptosis.[13][16]
-
Clinical Marker : Serum bilirubin levels are a key diagnostic marker for liver and biliary diseases.[8][17] Elevated levels can indicate conditions such as jaundice, hepatitis, and bile duct obstruction.[3][8]
-
Therapeutic Potential : The protective effects of the biliverdin-bilirubin system have sparked interest in their therapeutic applications for a range of conditions, including transplantation, inflammatory diseases, and neurodegenerative disorders.[3][18]
Experimental Protocols
Measurement of Biliverdin and Bilirubin
Accurate quantification of biliverdin and bilirubin is crucial for research and clinical diagnostics.
-
Spectrophotometric Methods : Conventional methods rely on the differential absorbance of bilirubin at specific wavelengths, typically around 450-468 nm.[19][20]
-
High-Performance Liquid Chromatography (HPLC) : HPLC provides a more precise measurement of different bilirubin isomers and their conjugates.[21]
-
Fluorescence-Based Assays : Novel fluorescence-based methods, such as those utilizing the eel protein UnaG which fluoresces upon binding to bilirubin, offer enhanced sensitivity for measuring bilirubin and, by extension, biliverdin reductase activity.[19][22][23]
-
Colorimetric Methods : A colorimetric method for biliverdin involves its reaction with barbituric acid.[24]
Assay for Biliverdin Reductase Activity
Determining the activity of biliverdin reductase is key to understanding the dynamics of the biliverdin-bilirubin system.
Principle : The assay measures the rate of bilirubin formation from biliverdin, which is monitored by the increase in absorbance at approximately 450 nm in an NADPH-dependent reaction.[20]
Reagents :
-
Biliverdin solution (e.g., 10 µM)[13]
-
NADPH solution (e.g., 100 µM)[13]
-
Cell or tissue lysate containing biliverdin reductase
Procedure :
-
Prepare cell or tissue lysates in an appropriate buffer.
-
In a 96-well plate or cuvette, add the assay buffer, biliverdin solution, and NADPH solution.[20]
-
Pre-incubate the mixture at 37°C.[20]
-
Initiate the reaction by adding the cell or tissue lysate.[13]
-
Monitor the increase in absorbance at 450 nm over time using a spectrophotometer or plate reader.[20]
-
Calculate the enzyme activity from the linear portion of the reaction curve.[20]
Visualizing the Biliverdin Reductase Activity Assay Workflow
Conclusion
The relationship between biliverdin and bilirubin is a dynamic and physiologically crucial one. The enzymatic conversion of biliverdin to bilirubin by biliverdin reductase is not a redundant metabolic step but rather a sophisticated mechanism for generating a potent, recyclable antioxidant. Understanding the intricate details of this pathway, the properties of these molecules, and the methods to study them is paramount for advancing our knowledge of cellular defense mechanisms and for the development of novel therapeutic strategies targeting oxidative stress-related diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of biliverdin and bilirubin.
References
- 1. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Multifaceted Role of Bilirubin in Liver Disease: A Literature Review [xiahepublishing.com]
- 3. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 🧬 Bilirubin Metabolism: A Step-by-Step Overview — King of the Curve [kingofthecurve.org]
- 5. Bilirubin - Wikipedia [en.wikipedia.org]
- 6. Biliverdin reductase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Biliverdin - Wikipedia [en.wikipedia.org]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. One moment, please... [rosj.org]
- 24. A simple colorimetric method for the estimation of plasma biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Functions of Biliverdin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin (B22007) hydrochloride, a water-soluble salt of the heme catabolite biliverdin, is emerging as a molecule of significant therapeutic interest. Historically considered a mere intermediate in the degradation of heme to bilirubin (B190676), recent research has unveiled its potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth exploration of the physiological functions of biliverdin hydrochloride, detailing its mechanism of action, its role in cellular signaling pathways, and its potential applications in drug development. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes complex biological processes through signaling pathway and workflow diagrams.
Introduction
Heme, an essential iron-containing porphyrin, is degraded by the heme oxygenase (HO) enzyme system into equimolar amounts of carbon monoxide (CO), ferrous iron (Fe²⁺), and biliverdin.[1][2] The inducible isoform, HO-1, is a key player in the cellular stress response.[1] Biliverdin, a green tetrapyrrolic pigment, is subsequently reduced to the potent antioxidant bilirubin by the cytosolic enzyme biliverdin reductase (BVR).[3][4] this compound, as a stable salt, offers a valuable tool for investigating and harnessing the therapeutic potential of this pathway. Its physiological functions extend beyond simple antioxidation, encompassing modulation of key inflammatory and cell survival signaling cascades.[3][5]
Core Physiological Functions
Antioxidant Effects
Biliverdin and its metabolite bilirubin are powerful antioxidants.[6] They are effective scavengers of reactive oxygen species (ROS), including hydroperoxyl radicals.[6] The antioxidant capacity of biliverdin is amplified through a redox cycle where it is reduced to bilirubin by BVR. Bilirubin, upon neutralizing an oxidant, is converted back to biliverdin, which can then be recycled by BVR, thus creating a potent antioxidant amplification loop.[7][8] This cycle allows low concentrations of these bile pigments to counteract significantly higher concentrations of oxidants.[7]
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects. It can downregulate the expression of pro-inflammatory cytokines by inhibiting signaling pathways such as the Toll-like receptor 4 (TLR4) pathway.[3][9] Conversely, it stimulates the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3][10] Studies have shown that biliverdin can inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[9][11] In models of endotoxemia and ischemia-reperfusion injury, exogenous administration of biliverdin has been shown to reduce inflammation.[5][10]
Cytoprotective Roles
The cytoprotective effects of biliverdin are a culmination of its antioxidant and anti-inflammatory actions.[12] By mitigating oxidative stress and inflammation, biliverdin protects cells from damage and apoptosis.[7] It has been shown to be protective in various models of organ injury, including liver and kidney ischemia-reperfusion injury.[13] Furthermore, biliverdin can downregulate the proliferation of vascular smooth muscle cells, which may play a role in preventing vascular diseases.[3]
Key Signaling Pathways
The physiological effects of biliverdin are mediated through its interaction with several critical cellular signaling pathways.
Heme Oxygenase/Biliverdin Reductase Pathway
The central pathway is the catabolism of heme by heme oxygenase (HO-1) to produce biliverdin, which is then converted to bilirubin by biliverdin reductase (BVR).[1][12] This pathway not only detoxifies heme but also produces bioactive molecules with signaling functions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous Tetrapyrroles Influence Leukocyte Responses to Lipopolysaccharide in Human Blood: Pre-Clinical Evidence Demonstrating the Anti-Inflammatory Potential of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined fluorometric analysis of biliverdin and bilirubin by the recombinant protein HUG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biliverdin reductase: a major physiologic cytoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Biliverdin Hydrochloride: A Technical Guide
Introduction
Biliverdin (B22007) hydrochloride, a stable salt of the green tetrapyrrolic bile pigment biliverdin, is a crucial intermediate in the catabolism of heme. Initially considered a mere metabolic waste product, biliverdin and its derivatives have garnered significant attention from the scientific community for their potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to biliverdin hydrochloride, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The journey to understanding biliverdin is intertwined with the broader history of bile pigment research. In 1840, the Swedish chemist Jöns Jacob Berzelius first coined the term "biliverdin," derived from the Latin words bilus (bile) and viridis (green), to describe the green pigment found in bile.[1][2][3][4][5] This nomenclature provided a crucial first step in the classification and study of these compounds.
A pivotal moment in the chemical understanding of biliverdin came with the work of the German chemist Hans Fischer . In the early 20th century, Fischer's extensive research on porphyrins, the class of compounds to which heme belongs, laid the groundwork for elucidating the structure of bile pigments. His laboratory was instrumental in demonstrating that biliverdin is a linear tetrapyrrole formed from the breakdown of the cyclic heme molecule.[6][7][8][9][10] In 1942, Fischer's team achieved the landmark total synthesis of biliverdin, confirming its molecular structure.[9]
The biological significance of biliverdin was further illuminated with the discovery of the enzymes responsible for its formation and subsequent conversion. Heme oxygenase , the enzyme that catalyzes the degradation of heme to biliverdin, carbon monoxide, and iron, was identified and characterized in the mid-20th century. Subsequently, biliverdin reductase , the enzyme that rapidly converts biliverdin to the yellow-orange pigment bilirubin (B190676), was also discovered, revealing the central role of biliverdin in heme metabolism.
The hydrochloride salt of biliverdin emerged as a preferred form for research and pharmaceutical development due to its enhanced stability and solubility in various solvents, facilitating its use in experimental settings. While a singular "discovery" of this compound is not a distinct historical event, its use is documented in numerous studies focusing on the biological activities of biliverdin. The process of forming the hydrochloride salt involves treating the biliverdin free acid with hydrochloric acid, a common chemical practice to improve the handling and bioavailability of organic compounds.[11]
Physicochemical Properties of this compound
This compound is a dark green crystalline solid. Its physicochemical properties are summarized in the table below, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | [3][12][13][14][15] |
| Molecular Weight | 619.11 g/mol | [12][13][14] |
| Appearance | Dark green crystalline solid | |
| Solubility | Soluble in DMSO and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer of choice. | [13][16] |
| UV/Vis λmax | 310, 376, 689 nm | [3][13] |
| Purity | ≥95% (commercially available) | [3][13] |
Key Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. These effects are mediated through its interaction with several key cellular signaling pathways.
Heme Catabolism and the Biliverdin-Bilirubin Axis
The primary biological role of biliverdin is as an intermediate in the breakdown of heme. The enzyme heme oxygenase (HO-1), which is induced by oxidative stress, catalyzes the conversion of heme into biliverdin, free iron, and carbon monoxide. Biliverdin is then rapidly reduced to bilirubin by biliverdin reductase (BVR). This process is not merely for disposal; bilirubin is a potent antioxidant. The continuous cycle of biliverdin reduction to bilirubin and its subsequent oxidation back to biliverdin in the presence of reactive oxygen species (ROS) constitutes a powerful antioxidant cycle.
Anti-inflammatory Effects via NF-κB and PI3K/Akt Signaling
Biliverdin has been shown to exert significant anti-inflammatory effects by modulating key inflammatory signaling pathways. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of pro-inflammatory cytokines. Biliverdin can inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[17][18][19]
Furthermore, biliverdin can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is crucial for cell survival and proliferation, and its activation by biliverdin can lead to the production of the anti-inflammatory cytokine IL-10.[2][20][21][22][23][24]
Experimental Protocols
The following are representative protocols for assessing the anti-inflammatory and antioxidant activities of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes a method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-activated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
After the pre-treatment period, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).
-
-
Sample Collection: After the incubation period, collect the cell culture supernatant and store it at -80°C until analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Express the results as the concentration of the cytokine (pg/mL). Compare the cytokine levels in the biliverdin-treated groups to the LPS-only control group to determine the inhibitory effect.
DPPH Radical Scavenging Assay
This protocol outlines a common method to assess the antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4][25][26][27]
Objective: To quantify the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol at various concentrations.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the this compound solution to each well.
-
Add the DPPH solution to each well and mix thoroughly.
-
Include a control group with methanol instead of the this compound solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound.
-
Conclusion
This compound, once viewed as a simple metabolic intermediate, has emerged as a molecule of significant interest for its therapeutic potential. Its well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt, make it a compelling candidate for further investigation in the context of various inflammatory and oxidative stress-related diseases. The historical journey from its initial discovery as a bile pigment to the current understanding of its complex biological roles underscores the importance of continued research into endogenous molecules. This guide provides a foundational understanding for scientists and researchers poised to explore the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hans Fischer | Nobel Prize, Chemistry & Pigment Research | Britannica [britannica.com]
- 7. encyclopedia.com [encyclopedia.com]
- 8. SCIplanet - Hans Fischer: The Chemist Who Unlocked the Secrets of Blood and Plants [bibalex.org]
- 9. Hans Fischer (1881 – 1945) | Chemical Industry Digest [chemindigest.com]
- 10. oxfordreference.com [oxfordreference.com]
- 11. Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biliverdin (hydrochloride) | C33H35ClN4O6 | CID 76453762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. scbt.com [scbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 25. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]
Biliverdin Hydrochloride: A Technical Guide on its Impact on Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including cardiovascular, neurodegenerative, and metabolic disorders. The endogenous heme catabolic pathway, which degrades heme into biliverdin (B22007) and subsequently bilirubin (B190676), represents a powerful, intrinsic defense mechanism against oxidative damage. Biliverdin hydrochloride, a stable salt of biliverdin, offers a promising therapeutic avenue for leveraging this protective system. This document provides an in-depth technical overview of the mechanisms through which biliverdin and its metabolites impact oxidative stress, supported by experimental evidence, detailed protocols, and visualization of key signaling pathways.
Core Mechanisms of Action
This compound mitigates oxidative stress through a multi-pronged approach, involving direct antioxidant activity, a potent enzymatic amplification cycle, and modulation of master transcriptional regulators of the cellular stress response.
Direct ROS Scavenging and the Heme Oxygenase Pathway
The primary source of biliverdin is the catabolism of heme, catalyzed by the inducible enzyme Heme Oxygenase-1 (HO-1).[1][2] Under conditions of oxidative stress, HO-1 expression is upregulated, leading to the breakdown of pro-oxidant heme into three key products: carbon monoxide (CO), ferrous iron (Fe²⁺), and biliverdin.[1][3] Biliverdin itself possesses direct antioxidant properties, notably an ability to quench singlet oxygen.[4] However, its most significant contribution comes from its rapid conversion to bilirubin.[5]
The Biliverdin-Bilirubin Antioxidant Amplification Cycle
Biliverdin is efficiently converted to bilirubin by the cytosolic enzyme Biliverdin Reductase (BVR).[5][6] Bilirubin is one of the most potent endogenous antioxidants, particularly effective at inhibiting lipid peroxidation within cell membranes due to its lipophilic nature.[6][7][8]
A key, though debated, concept is the "Bilirubin-Biliverdin Redox Cycle".[5][9] In this proposed cycle, low, physiological concentrations of bilirubin can neutralize a vast excess of ROS. When bilirubin scavenges a radical, it is oxidized back to biliverdin. BVR then immediately uses NADPH to reduce the newly formed biliverdin back to bilirubin, thus regenerating the antioxidant and amplifying its protective capacity by up to 10,000-fold.[7][8] This creates a highly efficient, catalytic antioxidant system.[5][10][11]
Non-Canonical Regulation of Nrf2 Signaling
Recent research has uncovered a novel, non-enzymatic role for Biliverdin Reductase A (BVRA) in cellular defense.[12] BVRA can translocate to the nucleus and physically interact with Nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][13][14]
This BVRA-Nrf2 interaction coordinates the expression of the antioxidant genome, effectively bridging the heme catabolism pathway with the broader Nrf2-mediated stress response.[12][13][15] This dual function positions BVRA as a critical integrator of antioxidant defenses, acting both enzymatically to produce bilirubin and non-enzymatically to control antioxidant gene expression.[12]
Summary of Experimental Evidence
Numerous in vitro and in vivo studies have demonstrated the potent antioxidant and cytoprotective effects of the biliverdin/bilirubin system. The following table summarizes key quantitative findings from the literature.
| Experimental Model | Agent & Concentration | Stressor | Key Quantitative Finding | Reference |
| Rat Neuronal Cultures | 10 nM Bilirubin | 100 µM Hydrogen Peroxide (H₂O₂) | Protected cells against a 10,000-fold higher concentration of H₂O₂. | [9][11] |
| db/db Mice (Model of Type 2 Diabetes) | Biliverdin (dosage not specified) | Endogenous Oxidative Stress | Partially prevented the worsening of glucose tolerance by inhibiting oxidative stress-induced pancreatic β-cell damage. | [16] |
| Human Liver Cell Lines (HepG2, Alexander, HuH-7) | Biliverdin (concentration not specified) | Deoxycholic Acid (DCA) | Inhibited DCA-stimulated hydrogen peroxide production. | [17] |
| Rat Model of Brain Damage | Biliverdin Administration | Ischemia/Reperfusion | Ameliorated brain damage by reducing oxidative stress and decreasing DNA damage. | [11] |
| ApoE−/− Mice on Western Diet | Mildly Elevated Bilirubin | High-Fat Diet | Significantly reduced plasma glucose, total cholesterol, and the formation of atherosclerotic plaques. | [18] |
Key Experimental Protocols
Investigating the impact of this compound on oxidative stress requires robust and reproducible methodologies. The following sections detail common experimental protocols.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method for quantifying intracellular ROS levels using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).[19][20]
Methodology:
-
Cell Seeding: Plate cells (e.g., endothelial cells, neurons, hepatocytes) in a 96-well, black, clear-bottom plate at a suitable density (e.g., 1-2 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound for a predetermined duration (e.g., 2-4 hours). Include vehicle-only and positive controls (e.g., N-acetylcysteine).
-
Probe Loading: Remove the treatment medium and wash cells once with warm phosphate-buffered saline (PBS). Add fresh, serum-free medium containing 5-10 µM H₂DCFDA and incubate for 30-45 minutes at 37°C, protected from light.
-
Induction of Oxidative Stress: Wash cells once with warm PBS to remove excess probe. Add PBS or medium containing an oxidative stressor (e.g., 100-500 µM H₂O₂, or another relevant agonist) and incubate for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation/emission wavelength of ~495/529 nm.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological and Clinical Significance of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Heme Oxygenase/Biliverdin Reductase System and Its Genetic Variants in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasofscience.org [atlasofscience.org]
- 5. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. publications.aap.org [publications.aap.org]
- 9. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biliverdin reductase A is a major determinant of protective NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biliverdin Reductase A is a major determinant of neuroprotective Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Bilirubin as an important physiological modulator of oxidative stress and chronic inflammation in metabolic syndrome and diabetes: a new aspect on old molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective role of biliverdin against bile acid-induced oxidative stress in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. google.com [google.com]
endogenous production of biliverdin IX-alpha
An In-depth Technical Guide on the Endogenous Production of Biliverdin (B22007) IXα
Executive Summary
Biliverdin IXα, a linear tetrapyrrole, is endogenously produced primarily through the catabolism of heme by the heme oxygenase (HO) enzyme system. Long considered a simple metabolic intermediate in the pathway to bilirubin (B190676), biliverdin is now recognized for its intrinsic biological activities, including potent antioxidant and anti-inflammatory properties. The rate-limiting step in its production is catalyzed by heme oxygenase-1 (HO-1), a highly inducible stress-response protein. The expression of HO-1 is tightly regulated, predominantly by the Nrf2-Keap1 signaling pathway, which responds to oxidative and electrophilic stress. This technical guide provides a detailed overview of the biosynthetic pathway of biliverdin IXα, its regulation, quantitative aspects, and key experimental methodologies for its study, aimed at researchers, scientists, and drug development professionals.
The Heme Catabolic Pathway
The enzymatic degradation of heme is the principal source of endogenous biliverdin IXα. This pathway is crucial for iron homeostasis and the removal of free heme, a potent pro-oxidant.
Heme Oxygenase: The Rate-Limiting Enzyme
The conversion of heme to biliverdin is catalyzed by heme oxygenase (HO).[1][2][3][4][5] There are two primary catalytically active isoforms:
-
Heme Oxygenase-1 (HO-1): An inducible 32-kDa protein, also known as heat shock protein 32 (HSP32).[6] Its expression is low under basal conditions but is strongly upregulated by a wide array of stimuli, including its substrate heme, oxidative stress, heavy metals, cytokines, and other inflammatory mediators.[1][7][8] HO-1 is primarily localized to the endoplasmic reticulum, anchored by a C-terminal membrane segment.[1][9]
-
Heme Oxygenase-2 (HO-2): A constitutively expressed 36-kDa isoform found in high concentrations in specific tissues such as the brain and testes.[2][10] It is not typically induced by stress stimuli and is thought to play a role in physiological signaling, potentially through the generation of carbon monoxide.[2]
The enzymatic reaction consumes three molecules of molecular oxygen (O₂) and requires electrons from NADPH-cytochrome P450 reductase.[5][9][11] It cleaves the α-methene bridge of the heme molecule to yield equimolar amounts of biliverdin IXα, carbon monoxide (CO), and ferrous iron (Fe²⁺).[1][3][4][11][12]
Caption: Enzymatic degradation of heme into biliverdin IXα, iron, and CO, and its subsequent reduction.
Biliverdin Reductase: Conversion to Bilirubin
Following its synthesis, biliverdin IXα is rapidly reduced to bilirubin IXα by the cytosolic enzyme biliverdin reductase (BVR).[13][14][15] BVR is a unique enzyme that can utilize either NADH or NADPH as a cofactor, with distinct pH optima for each (pH ~6.7 for NADH and ~8.7 for NADPH).[13][16] This conversion is significant as bilirubin is a potent lipophilic antioxidant, and the BVR-catalyzed reaction is a key determinant of intracellular biliverdin levels.[17]
Regulation of HO-1 Expression: The Nrf2-Keap1 Pathway
The induction of HO-1 is a critical component of the cellular response to stress and is primarily controlled at the transcriptional level.
The master regulator of HO-1 induction is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) .[1][18][19]
-
Basal Conditions: In unstressed cells, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1) . Keap1 acts as an adapter for a Cullin-3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[18][20]
-
Inducing Conditions: Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.[18] Consequently, newly synthesized Nrf2 is no longer targeted for degradation. It accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins.[18] This complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes, including the HMOX1 gene (which codes for HO-1), thereby initiating robust transcription.[18][19][21]
Caption: Under stress, Nrf2 is released from Keap1, translocates to the nucleus, and induces HO-1 gene expression.
Quantitative Data
The following tables summarize key quantitative parameters associated with the endogenous production of biliverdin IXα. Values can vary based on species, tissue, and experimental conditions.
Table 1: Kinetic Parameters of Heme Oxygenase
| Parameter | Heme Oxygenase-1 (HO-1) | Heme Oxygenase-2 (HO-2) | Reference |
| Km for Heme (µM) | ~2 | ~2 | [22] |
| Turnover Number (kcat) | Variable, dependent on CPR ratio | Constitutive | [22] |
Table 2: Representative Biliverdin/Bilirubin Concentrations
| Analyte | Compartment | Concentration Range | Notes | Reference |
| Biliverdin | Avian Liver/Spleen | 3.1 nM - 2 µM | Birds lack significant BVR activity, leading to higher biliverdin levels. | [23] |
| Bilirubin | Human Plasma | 5 - 20 µM | In mammals, biliverdin is rapidly converted to bilirubin. | [17] |
| Bilirubin | Cellular (estimated) | Low nM range | Significantly lower than plasma due to rapid conjugation and efflux. | [17] |
Experimental Protocols
Measurement of Heme Oxygenase Activity
HO activity is typically quantified by measuring the formation of one of its products. The most common method involves the spectrophotometric measurement of bilirubin after the coupled reaction with biliverdin reductase.[22][24]
Objective: To determine the rate of heme degradation by HO in a given biological sample (e.g., cell lysate, tissue microsomes).
Principle: HO in the sample converts heme to biliverdin. An excess of exogenous biliverdin reductase and NADPH in the reaction mixture quantitatively converts the newly formed biliverdin to bilirubin. The rate of bilirubin formation is monitored spectrophotometrically.
Materials:
-
Sample (microsomal fraction or cell lysate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Hemin (B1673052) (substrate)
-
NADPH (cofactor)
-
Rat liver cytosol (as a source of biliverdin reductase) or purified BVR
-
Spectrophotometer capable of reading in the 460-530 nm range
Protocol:
-
Prepare Microsomal Fraction: Homogenize tissue or cells in buffer and perform differential centrifugation. The final 105,000 x g pellet, resuspended in buffer, constitutes the microsomal fraction containing HO-1.[24]
-
Prepare Reaction Mixture: In a cuvette, combine the microsomal sample (e.g., 0.5 mg protein), rat liver cytosol (e.g., 2 mg protein), hemin (final concentration 25 µM), and potassium phosphate buffer.
-
Initiate Reaction: Start the reaction by adding NADPH (final concentration 1 mM).
-
Monitor Absorbance: Immediately begin recording the change in absorbance, scanning between 464 nm and 530 nm. The rate of bilirubin formation is calculated from the initial linear increase in the difference in absorbance (A₄₆₄ - A₅₃₀) using an extinction coefficient of 40 mM⁻¹cm⁻¹.[24]
-
Calculate Activity: Express HO activity as pmol of bilirubin formed per milligram of protein per hour.
Caption: Workflow for the spectrophotometric measurement of heme oxygenase activity.
Quantification of Biliverdin
Direct quantification of biliverdin can be challenging due to its low concentrations in mammals and spectral properties. Fluorometric assays provide high sensitivity.
Objective: To measure biliverdin concentration in biological fluids or tissue extracts.
Principle: A highly sensitive method utilizes a recombinant fluorescent protein (e.g., HUG) that binds specifically to bilirubin, causing a significant increase in fluorescence. Biliverdin in the sample is first enzymatically converted to bilirubin by BVR, and the resulting fluorescence upon binding to HUG is measured.[25][26]
Materials:
-
Sample extract
-
Recombinant HUG protein
-
Purified Biliverdin Reductase (BVR)
-
NADPH
-
Biliverdin standard
-
96-well microplate and fluorescence plate reader
Protocol:
-
Sample Preparation: Homogenize tissues in a suitable solvent (e.g., DMSO/water) and clarify by centrifugation.[23]
-
Standard Curve: Prepare a standard curve of known biliverdin concentrations.
-
Assay Plate Setup: To a 96-well microplate, add the sample or standard, HUG protein, and buffer.
-
Enzymatic Conversion: Add an enzyme mix containing BVR and NADPH to each well to initiate the conversion of biliverdin to bilirubin.
-
Incubation: Allow the reaction to proceed to completion at a controlled temperature (e.g., 37°C).
-
Fluorescence Measurement: Measure the fluorescence emission (e.g., at ~530 nm with excitation at ~480 nm).
-
Quantification: Determine the biliverdin concentration in the samples by interpolating their fluorescence values against the standard curve.
Conclusion and Therapeutic Implications
The endogenous production of biliverdin IXα via the HO-1 pathway is a central mechanism of cellular defense against oxidative stress and inflammation. The products of this pathway—biliverdin, iron (which induces the iron-sequestering protein ferritin), and carbon monoxide—all possess significant biological activities.[3][8][27] The potent antioxidant properties of biliverdin and its metabolite bilirubin, coupled with the anti-inflammatory and signaling functions of CO, make the HO-1 system a highly attractive therapeutic target.[8][28] For drug development professionals, strategies aimed at inducing HO-1 expression or delivering its metabolic products represent promising avenues for treating a wide range of pathologies, including cardiovascular diseases, inflammatory disorders, and transplant-related injuries.[8][11][29] A thorough understanding of the technical details of this pathway is therefore essential for harnessing its therapeutic potential.
References
- 1. Regulation of the Expression of Heme Oxygenase-1: Signal Transduction, Gene Promoter Activation, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfkek.jp [pfkek.jp]
- 3. Heme oxygenase-1: redox regulation and role in the hepatic response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Heme Catabolic Pathway in Inflammation and Immune Disorders [frontiersin.org]
- 5. Heme Oxygenase-1/Carbon Monoxide: From Metabolism to Molecular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heme oxygenase - Wikipedia [en.wikipedia.org]
- 7. Heme oxygenase-1: function, regulation, and implication of a novel stress-inducible protein in oxidant-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heme oxygenase-1: a novel therapeutic target for gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights into Intracellular Locations and Functions of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heme oxygenase - Proteopedia, life in 3D [proteopedia.org]
- 11. Therapeutic Potential of Heme Oxygenase-1 and Carbon Monoxide in Acute Organ Injury, Critical Illness, and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heme - Wikipedia [en.wikipedia.org]
- 13. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biliverdin reductase - Wikipedia [en.wikipedia.org]
- 15. Catabolism of Heme, Hyperbilirubinemia and Jaundice | Pharmaguideline [pharmaguideline.com]
- 16. BILIVERDIN REDUCTASE IS A TRANSPORTER OF HEME INTO THE NUCLEUS AND IS ESSENTIAL TO REGULATION OF HO-1 GENE EXPRESSION BY HEMATIN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. ahajournals.org [ahajournals.org]
- 22. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Biliverdin - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Dissolving Biliverdin Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of biliverdin (B22007) hydrochloride for use in cell culture experiments. The information is intended to guide researchers in preparing stable and effective solutions for studying the biological roles of biliverdin, a key intermediate in heme catabolism with known antioxidant, anti-inflammatory, and immunomodulatory properties.[1][2]
Introduction to Biliverdin Hydrochloride
This compound is the salt form of biliverdin, a green tetrapyrrolic bile pigment. It is an intermediate in the breakdown of heme, a process catalyzed by the enzyme heme oxygenase (HO-1).[1][2] Subsequently, biliverdin is converted to bilirubin (B190676) by biliverdin reductase.[1][2] In research, biliverdin is utilized for its cytoprotective effects and to investigate its role in various signaling pathways.[3][4]
Solubility and Stability
Proper dissolution and storage are critical for maintaining the biological activity of this compound. The compound is a crystalline solid that is soluble in organic solvents but sparingly soluble in aqueous buffers.[5][6][7]
Key Characteristics:
-
Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 20 mg/mL.[5][6][7][8]
-
Aqueous Buffers: Sparingly soluble.[5][6][7] For aqueous applications, a two-step dissolution process is recommended.[5]
-
Light Sensitivity: Biliverdin is photosensitive and can degrade upon exposure to visible or UV light.[3][6]
-
Oxidation: The compound is prone to oxidation, which can be observed by a color change from green to brown.[3]
Data Presentation: Solubility and Storage
The following tables summarize the key quantitative data for dissolving and storing this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ~20 mg/mL[5][6][7][8] | Purge with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[3][6][7] |
| DMF | ~20 mg/mL[5][8] | Purge with an inert gas.[6][7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[5][8] | Prepare by first dissolving in DMF, then diluting with PBS.[5] |
| Basic Aqueous Solution (pH > 9) | Soluble[9] | Can be used for initial dissolution before adjusting to a physiological pH.[9] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Duration | Special Conditions |
| DMSO | -20°C | Up to 1 month[1][3] | Store in aliquots under an inert gas (argon or nitrogen).[3] Protect from light.[3][6] Avoid repeated freeze-thaw cycles.[3] |
| DMSO | -80°C | Up to 6 months[1] | Store in aliquots under an inert gas.[3] Protect from light.[3][6] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day.[5] | Prepare fresh for each experiment. |
Experimental Protocols
Here are detailed protocols for preparing this compound solutions for cell culture applications.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be diluted in cell culture media to the desired final concentration.
Materials:
-
This compound (crystalline solid)
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (argon or nitrogen)
-
Sterile, filtered pipette tips
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 20 mg/mL.
-
Vortex gently until the solid is completely dissolved. The solution should be a clear, green color.
-
-
Inert Gas Purge: Gently purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen and prevent oxidation.[3][6][7]
-
Aliquoting and Storage:
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into a final working solution for treating cells.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature, protected from light.
-
Dilution:
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity to the cells.
-
-
Application: Add the final working solution to your cell cultures immediately.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for preparing this compound solutions.
Heme Catabolism Pathway
Biliverdin is a central molecule in the heme degradation pathway. Understanding this pathway provides context for its biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ビリベルジン 塩酸塩 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. This compound - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for Biliverdin Hydrochloride Treatment of J774A.1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of biliverdin (B22007) hydrochloride on the murine macrophage cell line J774A.1. This document includes detailed protocols for cell culture and treatment, as well as methods for assessing cell viability and analyzing key signaling pathways.
Introduction
Biliverdin, a metabolic intermediate in the heme degradation pathway, has garnered significant interest for its potent antioxidant and anti-inflammatory properties.[1] It is the precursor to bilirubin, another powerful antioxidant.[2] Studies have demonstrated that biliverdin can modulate various cellular processes, including apoptosis and inflammatory responses, primarily through the regulation of signaling pathways such as the PI3K/Akt and NF-κB pathways.[1][3] The J774A.1 macrophage cell line is a widely used model for investigating inflammatory responses, making it an ideal system to study the immunomodulatory effects of biliverdin hydrochloride.
Data Summary
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| IC50 (24h) | MCF-7 | 247.4 µM | [2] |
| MDA-MB-468 | 168.9 µM | [2] | |
| Effective Concentration for Anti-inflammatory Effects | RAW 264.7 | 50 µM | [1][4] |
| Induction of Apoptosis (Early + Late) | MCF-7 (treated with 250 µM Biliverdin for 24h) | ~23.12% | [2] |
| MDA-MB-468 (treated with 170 µM Biliverdin for 24h) | ~41.58% | [2] | |
| Increase in p-Akt levels (50 µM Biliverdin) | RAW 264.7 | Time-dependent increase | [4] |
| Inhibition of NF-κB transcriptional activity | HEK293A | Concentration- and time-dependent | [3] |
Experimental Protocols
J774A.1 Cell Culture
This protocol outlines the standard procedure for maintaining and passaging J774A.1 cells.
Materials:
-
J774A.1 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture J774A.1 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add fresh, pre-warmed complete growth medium to the flask.
-
Gently detach the adherent cells using a sterile cell scraper.
-
Aspirate the cell suspension and dispense into new flasks at a subcultivation ratio of 1:4 to 1:10.
-
Add the appropriate amount of fresh medium to the new flasks.
-
Return the flasks to the incubator.
-
Preparation of this compound Stock Solution
This protocol describes how to prepare a stock solution of this compound for cell treatment.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or 0.1 M NaOH
-
Sterile microcentrifuge tubes
Procedure:
-
Dissolving in DMSO (Recommended for most applications):
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Dissolving in NaOH (Alternative method):
-
Dissolve this compound in 0.1 M NaOH.
-
Immediately neutralize the solution to physiological pH (~7.4) with HCl.
-
Sterile-filter the solution before use.
-
Note: This method should be used with caution as pH changes can affect the stability of the compound.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of J774A.1 cells. This protocol is adapted from a study on MCF-7 and MDA-MB-468 cells.[2]
Materials:
-
J774A.1 cells
-
Complete growth medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium. A suggested starting concentration range is 10 µM to 250 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest biliverdin concentration).
-
Remove the medium from the wells and add 100 µL of the prepared biliverdin solutions or vehicle control.
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate for 10 minutes at room temperature with gentle shaking, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of PI3K/Akt and NF-κB Signaling
This protocol details the procedure for analyzing the activation of the PI3K/Akt and NF-κB signaling pathways in J774A.1 cells treated with this compound.
Materials:
-
J774A.1 cells
-
6-well plates
-
This compound
-
LPS (Lipopolysaccharide) for NF-κB activation (optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed J774A.1 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 50 µM) for various time points (e.g., 0, 15, 30, 60 minutes for Akt phosphorylation) or for a fixed time (e.g., 24 hours for NF-κB inhibition).
-
For NF-κB activation, pre-treat with biliverdin for 1 hour before stimulating with LPS (e.g., 100 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are typically 1:1000.[5][6]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Recommended starting dilutions are typically 1:2000 to 1:5000.[5]
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control like β-actin.
-
Visualizations
Experimental Workflow
Caption: Workflow for studying this compound effects on J774A.1 cells.
Biliverdin Signaling Pathways
Caption: Biliverdin's modulation of PI3K/Akt and NF-κB signaling pathways.
References
- 1. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. bio-rad.com [bio-rad.com]
Application Note: Quantification of Biliverdin using Biliverdin Hydrochloride as a Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biliverdin (B22007) is a green tetrapyrrolic bile pigment and a key intermediate in the catabolism of heme. It is formed from the enzymatic degradation of heme by heme oxygenase and is subsequently reduced to bilirubin (B190676) by biliverdin reductase. Biliverdin and its downstream metabolite, bilirubin, are potent antioxidants and have been identified as important biomarkers for oxidative stress.[1] Accurate and sensitive quantification of biliverdin in biological matrices is crucial for understanding its physiological and pathological roles. This application note describes a robust and sensitive method for the quantification of biliverdin in biological samples using biliverdin hydrochloride as a standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of biliverdin. A stable isotope-labeled internal standard (e.g., 13C-labeled biliverdin) is added to the samples to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[2] The samples are subjected to a protein precipitation and extraction procedure to isolate the analyte of interest. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Heme Catabolism Pathway
Caption: Heme is catabolized to biliverdin by heme oxygenase, which is then converted to bilirubin.
Experimental Protocols
1. Materials and Reagents
-
This compound (≥97.0% purity)
-
13C-labeled Biliverdin (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ammonium formate (B1220265)
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Waters Xevo TQ-XS)[3]
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO. Note that this compound is sparingly soluble in aqueous buffers but has good solubility in organic solvents like DMSO and dimethyl formamide (B127407) (DMF) at approximately 20 mg/mL.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Stock Solution: Prepare a stock solution of 13C-labeled biliverdin in DMSO.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of 100 ng/mL.[5]
Important Considerations for Handling this compound:
-
Biliverdin is photosensitive and can degrade upon exposure to light. Solutions should be stored in amber vials or wrapped in foil.
-
The compound is also susceptible to oxidation. It is recommended to purge solutions with an inert gas like nitrogen or argon.
-
Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of the plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).[5]
-
Add 800 µL of acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 3 minutes.[5]
-
Centrifuge the samples at 14,000 x g for 5 minutes.[5]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 45°C.[5]
-
Reconstitute the dried residue in 200 µL of water:methanol (50:50, v/v).[5]
-
Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis Workflow
Caption: The general workflow for the LC-MS/MS analysis of biliverdin in biological samples.
4. LC-MS/MS Method
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC |
| Column | Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 50 mm[5] |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | 0 min (1% B), 1.5 min (99% B), 2.5 min (99% B), 2.6 min (1% B)[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 5 µL[5] |
| MS System | Waters Xevo TQ-XS |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| MRM Transition | m/z 583.2 → 297.2 for biliverdin[6] |
| Desolvation Temp. | 250°C[5] |
| Heat Block Temp. | 400°C[5] |
| Interface Temp. | 300°C[5] |
| Nebulizer Gas Flow | 3 L/min[5] |
| Heating Gas Flow | 10 L/min[5] |
| Drying Gas Flow | 10 L/min[5] |
5. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of biliverdin in the samples is then determined from the calibration curve using a weighted (1/x) least squares linear regression.[5]
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 0.5 - 100 nM[1][6] |
| Limit of Detection (LOD) | 0.1 nM[1][6] |
| Limit of Quantitation (LOQ) | 0.5 nM[1][6] |
Troubleshooting
-
Low Signal Intensity:
-
Ensure proper storage and handling of biliverdin standards to prevent degradation.
-
Optimize MS parameters, including cone voltage and collision energy.
-
Check for matrix suppression by post-column infusion experiments.
-
-
Poor Peak Shape:
-
Ensure the reconstitution solvent is compatible with the initial mobile phase conditions.
-
Check for column degradation or contamination.
-
-
High Background Noise:
-
Use high-purity solvents and reagents.
-
Incorporate a guard column to protect the analytical column.
-
-
Isomeric Separation:
References
- 1. Simultaneous determination of free biliverdin and free bilirubin in serum: A comprehensive LC-MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a biliverdin geometric isomer by means of HPLC/ESI–MS and NMR spectroscopy. Differentiation of the isomers by using fragmentation “in-source” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biliverdin Hydrochloride in Infrared Fluorescent Protein (iRFP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared fluorescent proteins (iRFPs) are a class of genetically encoded probes that emit light in the near-infrared (NIR) spectrum (typically >650 nm). This spectral window is advantageous for in vivo imaging due to reduced light scattering, lower tissue autofluorescence, and deeper photon penetration compared to visible light. Unlike conventional fluorescent proteins like GFP, iRFPs utilize a chromophore derived from biliverdin (B22007), a natural product of heme catabolism. While endogenous levels of biliverdin in mammalian cells are often sufficient for iRFP fluorescence, supplementation with exogenous biliverdin hydrochloride can significantly enhance signal intensity, thereby improving sensitivity in various imaging applications.[1][2]
These application notes provide detailed protocols for the use of this compound to enhance iRFP fluorescence in both in vitro and in vivo settings.
Mechanism of iRFP Fluorescence and Enhancement by Biliverdin
iRFPs are engineered from bacterial phytochromes. These proteins contain a specific binding pocket that accommodates biliverdin. Upon binding, biliverdin becomes fluorescent, and the protein-chromophore complex can be excited by and emit near-infrared light. The concentration of available biliverdin can be a limiting factor for the fluorescence intensity of iRFPs. In mammalian cells, biliverdin is produced during heme degradation and is subsequently reduced to bilirubin (B190676) by biliverdin reductase-A (BLVRA).[3] This reduction depletes the pool of biliverdin available to bind to iRFPs, thus diminishing the fluorescent signal.
By providing an excess of exogenous this compound, the equilibrium can be shifted towards the formation of the fluorescent iRFP-biliverdin complex, leading to a brighter signal.[3] Alternatively, in knockout models lacking BLVRA, the endogenous biliverdin concentration is higher, resulting in enhanced iRFP fluorescence without the need for exogenous substrate.[3]
Caption: iRFP fluorescence pathway and the role of biliverdin.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound in iRFP studies.
Table 1: In Vitro iRFP Fluorescence Enhancement with this compound
| Cell Type | iRFP Variant | Biliverdin HCl Concentration | Incubation Time | Fold Increase in Fluorescence (vs. no treatment) | Reference |
| Wild-Type MEFs | iRFP670 | 25 µM | 36 hours | ~1.7 | [3] |
| Wild-Type MEFs | iRFP713 | 25 µM | 36 hours | ~1.5 | [3] |
| BLVRA-/- MEFs | iRFP670 | 0 µM | - | ~1.7 (compared to WT without treatment) | [3] |
| BLVRA-/- MEFs | iRFP713 | 25 µM | 36 hours | ~1.2 (compared to BLVRA-/- without treatment) | [3] |
Table 2: In Vitro Biliverdin Quantification Assay using iRFP
| Parameter | Value | Reference |
| iRFP Concentration | 87 nM | |
| Incubation Time | 15 minutes | |
| Linear Range | 0-10 µmol/L | [4] |
| Limit of Detection | 0.02 µmol/L | [4] |
| Limit of Quantification | 0.03 µmol/L | [4] |
Table 3: In Vivo Administration of Biliverdin for Fluorescent Protein Imaging
| Animal Model | Fluorescent Protein | Administration Route | Dose | Timing of Imaging | Reference |
| Mouse | IFP (related to iRFP) | Intravenous (IV) | 250 nmole | 1 hour post-injection | [5] |
| Mouse | - | Intraperitoneal (IP) | 20 mg/kg | Daily, starting 1 day before experiment | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a 25 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
References
- 1. In Vivo image Analysis Using iRFP Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biliverdin Reductase-A Deficiency Brighten and Sensitize Biliverdin-binding Chromoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput biliverdin assay using infrared fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 6. Biliverdin Rescues the HO-2 Null Mouse Phenotype of Unresolved Chronic Inflammation Following Corneal Epithelial Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biliverdin Hydrochloride in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of biliverdin (B22007) hydrochloride (BV) as a therapeutic agent in various preclinical models of ischemia-reperfusion injury (IRI). The protocols and data presented are collated from multiple studies and are intended to serve as a guide for researchers investigating the cytoprotective effects of biliverdin.
Introduction
Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in various clinical scenarios, including organ transplantation, stroke, and myocardial infarction. Biliverdin, a byproduct of heme catabolism by heme oxygenase-1 (HO-1), has demonstrated potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3][4] Exogenous administration of biliverdin hydrochloride has shown significant therapeutic potential in mitigating IRI in liver, brain, and lung models.[1][3][5][6] This document outlines detailed protocols for applying this compound in established IRI models and summarizes the quantitative outcomes of these interventions.
General Preparation of this compound Solution
For experimental use, this compound is typically dissolved to create a stock solution that is then diluted to the final working concentration.
-
Reagent: this compound
-
Dissolution: Dissolve in 0.2 M sodium hydroxide (B78521) (NaOH) and adjust the pH to 7.4 with hydrochloric acid (HCl).[2][3][6]
-
Storage: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.
Experimental Protocols for In Vivo Ischemia-Reperfusion Injury Models
Hepatic Ischemia-Reperfusion Injury Model (Rat)
This protocol describes the application of biliverdin in a rat model of orthotopic liver transplantation (OLT) following cold ischemia.[5]
Experimental Workflow:
Caption: Workflow for Hepatic IRI Model and Biliverdin Treatment.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used for both donor and recipient animals.
-
Liver Harvest and Cold Storage: Donor rat livers are harvested and stored for 24 hours at 4°C in University of Wisconsin (UW) solution.[7]
-
Orthotopic Liver Transplantation (OLT): The cold-stored liver is transplanted into the recipient rat.
-
Biliverdin Administration: A single intravenous (i.v.) dose of biliverdin (50 µmol/kg) is administered at the time of reperfusion.
-
Outcome Assessment:
Cerebral Ischemia-Reperfusion Injury Model (Rat)
This protocol details the use of biliverdin in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R).[1][2][6]
Experimental Workflow:
Caption: Workflow for Cerebral IRI Model and Biliverdin Treatment.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (200-240 g) are used.[6]
-
MCAO/R Model: Transient middle cerebral artery occlusion is induced, followed by reperfusion.
-
Biliverdin Administration: Biliverdin is administered intraperitoneally (i.p.) at a dose of 35 mg/kg. The dosing schedule involves an initial injection 15 minutes prior to reperfusion, followed by subsequent doses at 4, 12, and 20 hours after reperfusion.[2][6]
-
Outcome Assessment:
-
Neurological Severity Scores (NSS): Evaluated at various time points (e.g., days 1-5) post-reperfusion.[6]
-
Cerebral Infarct Volume: Determined at 48 hours post-reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[6][8]
-
Molecular Analysis: Brain tissue from the ischemic cortex is collected at different time points (e.g., 3, 6, 12, 24 hours) to measure the expression of inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, and other relevant markers via RT-qPCR and Western blotting.[6][8]
-
Lung Ischemia-Reperfusion Injury Model (Isolated Rat Lungs)
This protocol describes an ex vivo model of lung IRI.[3][9]
Protocol:
-
Animal Model: Lungs are isolated from male Sprague-Dawley rats (200-230 g).[3]
-
Ex Vivo Lung Perfusion: Isolated lungs are stabilized and then subjected to 60 minutes of ischemia, followed by 90 minutes of reperfusion.[9]
-
Biliverdin Treatment: Biliverdin is included in the perfusion solution during the reperfusion phase.
-
Outcome Assessment:
-
Pulmonary Function: Tidal volume, lung compliance, and PaO2 levels are monitored.[3]
-
Biochemical Analysis: Lung tissue is analyzed for markers of oxidative stress (e.g., malondialdehyde), apoptosis, and inflammation (e.g., TNF-α, IL-6).[3]
-
Histology: Lung tissue is examined for histological signs of injury.[9]
-
Experimental Protocol for In Vitro Ischemia-Reperfusion Injury Model
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This protocol is used to simulate IRI in cell culture, for example, with PC12 cells or primary hippocampal neurons.[1][2]
Protocol:
-
Cell Culture: PC12 cells or primary hippocampal neurons are cultured under standard conditions.[1][2]
-
OGD Induction: Cells are washed with glucose-free medium and then incubated in a hypoxic chamber with a glucose-free medium.
-
Reoxygenation: After the OGD period, the medium is replaced with a normal glucose-containing medium, and the cells are returned to a normoxic incubator.
-
Biliverdin Treatment: Biliverdin is added to the cell culture medium during the reoxygenation phase at concentrations ranging from 2 to 10 µg/mL.[2]
-
Outcome Assessment:
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in various IRI models as reported in the literature.
Table 1: Effects of Biliverdin on Hepatic Ischemia-Reperfusion Injury
| Parameter | Control Group | Biliverdin-Treated Group | P-value | Reference |
| Ex Vivo Perfusion Model | [7] | |||
| Portal Venous Blood Flow (mL/min/g) | 0.98 ± 0.15 | 1.33 ± 0.17 | <0.001 | [7] |
| Bile Production (mL/g) | 1.88 | 3.40 | <0.003 | [7] |
| GOT Release (IU/L) | 171 | 91 | <0.0001 | [7] |
| GPT Release (IU/L) | 144 | 46 | <0.0001 | [7] |
| Suzuki's Histology Score | 6.8 ± 0.8 | 3.7 ± 1.4 | <0.005 | [7] |
| OLT Model | [5] | |||
| Animal Survival | 50% | 90-100% | N/A | [5] |
Table 2: Effects of Biliverdin on Cerebral Ischemia-Reperfusion Injury
| Parameter | Control (IRI) Group | Biliverdin-Treated Group | P-value | Reference |
| Neurological Severity Score (Day 1) | 5.47 ± 1.57 | 5.17 ± 0.67 | >0.05 | [6] |
| Neurological Severity Score (Day 5) | 3.23 ± 0.82 | 3.10 ± 0.55 | >0.05 | [6] |
| Cerebral Infarct Volume | Significantly increased | Significantly reduced | <0.01 | [6][8] |
| TNF-α mRNA (3h post-IRI) | Significantly increased | Significantly decreased | <0.01 | [6] |
| IL-6 mRNA (3h post-IRI) | Significantly increased | Significantly decreased | <0.01 | [6] |
| IL-1β mRNA (3h post-IRI) | Significantly increased | Significantly decreased | <0.01 | [6] |
| iNOS mRNA (3h post-IRI) | Significantly increased | Significantly decreased | <0.01 | [6] |
Table 3: Effects of Biliverdin on Lung Ischemia-Reperfusion Injury
| Parameter | I/R Group | Biliverdin-Treated Group | P-value | Reference |
| Tidal Volume (mL/min) | 1.44 ± 0.23 | Significantly increased | 0.004 | [3][9] |
| Lung Compliance | Significantly decreased | Significantly increased | <0.001 | [3] |
| PaO2 | Significantly decreased | Significantly increased | <0.001 | [3] |
| Malondialdehyde (nmol/mg protein) | 2.67 ± 0.46 | 1.92 ± 0.25 | <0.001 | [9] |
Signaling Pathways Modulated by Biliverdin in IRI
Biliverdin exerts its protective effects by modulating several key signaling pathways involved in inflammation, apoptosis, and autophagy.
P4hb/MAPK/mTOR Signaling Pathway in Cerebral IRI
In the context of cerebral IRI, biliverdin has been shown to inhibit autophagy by regulating the P4hb/MAPK/mTOR pathway.[1]
Caption: Biliverdin inhibits autophagy in cerebral IRI.
miR-27a-3p/Rgs1 Axis in Cerebral IRI
Biliverdin also protects against cerebral IRI by regulating the miR-27a-3p/Rgs1 axis, which in turn suppresses inflammation and apoptosis.[2][10]
Caption: Biliverdin's role in the miR-27a-3p/Rgs1 axis.
Conclusion
This compound has consistently demonstrated significant therapeutic efficacy in a range of preclinical models of ischemia-reperfusion injury. Its multifaceted mechanism of action, encompassing anti-inflammatory, anti-apoptotic, and anti-autophagic effects, makes it a promising candidate for further drug development. The protocols and data summarized herein provide a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of biliverdin and its derivatives in IRI and related conditions.
References
- 1. Biliverdin alleviates cerebral ischemia-reperfusion injury by regulating the P4hb/MAPK/mTOR pathway to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antioxidant Capacity Assays for Biliverdin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biliverdin (B22007) hydrochloride, a key intermediate in the heme catabolism pathway, is gaining attention for its potential therapeutic properties, including its antioxidant effects.[1] As the precursor to the potent antioxidant bilirubin (B190676), biliverdin itself is believed to possess direct and indirect antioxidant capabilities.[1][2][3] In vitro antioxidant capacity assays are essential tools for elucidating the direct antioxidant potential of biliverdin hydrochloride and understanding its mechanism of action. This document provides detailed protocols for commonly employed in vitro assays—DPPH, ABTS, FRAP, and ORAC—to assess the antioxidant capacity of this compound.
Antioxidant Action of Biliverdin
Biliverdin's antioxidant activity is primarily associated with its role in the heme oxygenase (HO) system and its subsequent conversion to bilirubin by biliverdin reductase (BVR).[1] This enzymatic cycle, known as the biliverdin-bilirubin redox cycle, provides a powerful defense against oxidative stress.[1][2] Bilirubin is a potent scavenger of reactive oxygen species (ROS), and its regeneration from biliverdin amplifies the antioxidant effect.[2]
Beyond this well-established cycle, biliverdin may also exert direct antioxidant effects by scavenging free radicals. Theoretical studies suggest that biliverdin can act as an antioxidant through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET), similar to other natural pigments.[4] However, it's important to note that some studies also suggest potential pro-oxidant activities under certain conditions.[5]
Data Presentation
A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC50, Trolox equivalents) for the antioxidant capacity of this compound as determined by the DPPH, ABTS, FRAP, and ORAC assays. Researchers are encouraged to use the protocols provided herein to generate this valuable data. The following tables are templates for recording and comparing experimental results.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
| Positive Control (e.g., Ascorbic Acid) |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) | Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mg sample) |
| Positive Control (e.g., Trolox) |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance at 593 nm (Mean ± SD) | Ferrous Iron (Fe²⁺) Equivalents (µM) |
| Standard (e.g., FeSO₄) |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Concentration (µg/mL) | Net Area Under the Curve (AUC) (Mean ± SD) | ORAC Value (µmol Trolox Equivalents/g sample) |
| Positive Control (e.g., Trolox) |
Experimental Protocols
The following are detailed protocols for performing in vitro antioxidant capacity assays on this compound. It is crucial to include a positive control (e.g., ascorbic acid, Trolox) in each assay for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ensuring solubility).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a stock solution and serial dilutions of the positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.
-
For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Before use, dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Prepare a stock solution and serial dilutions of the positive control (Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Add 10 µL of the different concentrations of this compound solution or the positive control to the wells.
-
For the blank, add 10 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant's reducing power.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Standard (e.g., Ferrous sulfate, FeSO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound and serial dilutions.
-
Prepare a standard curve using a series of concentrations of FeSO₄.
-
-
Assay Protocol:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of this compound solution, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Positive control (e.g., Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with an incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer (prepare fresh daily).
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound and serial dilutions in phosphate buffer.
-
Prepare a standard curve using a series of concentrations of Trolox.
-
-
Assay Protocol:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the different concentrations of this compound solution, standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 10-20 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm. The plate should be shaken before each reading.
-
Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) and is expressed as µmol of Trolox equivalents per gram or milliliter of the sample. Net AUC = AUC_sample - AUC_blank
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 4. mdpi.com [mdpi.com]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Application Notes and Protocols for Biliverdin Reductase (BVR) Activity Assay using Biliverdin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) Reductase (BVR) is a pleiotropic enzyme critical in cellular metabolism and signaling. Primarily, it catalyzes the NADPH-dependent reduction of biliverdin-IXα to bilirubin-IXα, a potent antioxidant.[1] Beyond its enzymatic role in heme catabolism, BVR functions as a dual-specificity kinase, participating in crucial signaling cascades such as the insulin (B600854) and mitogen-activated protein kinase (MAPK) pathways.[1][2] Dysregulation of BVR activity has been implicated in various pathological conditions, making it a significant target for therapeutic intervention.
These application notes provide detailed protocols for determining BVR activity in cell and tissue lysates using biliverdin hydrochloride as the substrate. The primary method described is a spectrophotometric assay that monitors the formation of bilirubin (B190676). An alternative, more sensitive fluorescence-based method is also outlined.
Principle of the Assay
The spectrophotometric assay for BVR activity is based on the enzymatic conversion of biliverdin to bilirubin in the presence of the cofactor NADPH. The reaction is monitored by measuring the increase in absorbance at approximately 450 nm, the wavelength at which bilirubin has a maximal absorbance, or by following the decrease in biliverdin concentration at around 670 nm.[3][4] The rate of change in absorbance is directly proportional to the BVR activity in the sample.
Data Presentation
Table 1: Typical Reagent Concentrations for BVR Activity Assay
| Reagent | Stock Concentration | Final Concentration |
| Tris-HCl Buffer (pH 8.7) | 1 M | 50 mM |
| NADPH | 10 mM | 100 µM |
| This compound | 1 mM | 10 µM |
| Cell/Tissue Lysate | 1-10 mg/mL | 50 µg total protein |
Table 2: Spectrophotometer Settings
| Parameter | Value |
| Wavelength | 450 nm (for bilirubin) or 670 nm (for biliverdin) |
| Temperature | 37°C |
| Kinetic Reading Interval | 1 minute |
| Total Read Time | 10-20 minutes |
Experimental Protocols
Protocol 1: Spectrophotometric Biliverdin Reductase Activity Assay
Materials and Reagents:
-
This compound
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide 2'-phosphate, reduced form)
-
Tris-HCl
-
EDTA
-
Protease inhibitor cocktail
-
Bovine Serum Albumin (BSA) for standard curve
-
Bradford reagent
-
Microplate reader or spectrophotometer with temperature control
-
96-well microplates or cuvettes
-
Homogenizer (for tissue samples)
-
Microcentrifuge
Procedure:
1. Preparation of Reagents:
-
Assay Buffer (50 mM Tris-HCl, pH 8.7): Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.7. Dilute to 50 mM with deionized water.
-
NADPH Stock Solution (10 mM): Dissolve NADPH in the Assay Buffer. Prepare fresh and keep on ice.
-
This compound Stock Solution (1 mM): Dissolve this compound in a small amount of 0.1 M NaOH, then dilute with Assay Buffer to the final concentration. Store in the dark.
-
Lysis Buffer (e.g., RIPA buffer): A common lysis buffer containing protease inhibitors is recommended to prevent protein degradation.[5][6]
2. Sample Preparation (Cell and Tissue Lysates):
-
Adherent Cells:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate).
-
-
Suspension Cells:
-
Pellet cells by centrifugation.
-
Wash with ice-cold PBS.
-
Resuspend the pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Tissue Samples:
-
Excise and wash the tissue in ice-cold PBS.
-
Homogenize the tissue in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
3. Protein Quantification:
-
Determine the total protein concentration of the lysates using a Bradford assay or a similar method with BSA as a standard. This is crucial for normalizing the enzyme activity.
4. Assay Protocol:
-
Set up the reactions in a 96-well plate or cuvettes. Each reaction should have a final volume of 200 µL.
-
Prepare a master mix containing Assay Buffer and NADPH.
-
Add the appropriate volume of cell or tissue lysate (containing 50 µg of total protein) to each well.
-
Add Assay Buffer to bring the volume to 180 µL.
-
Include a blank control with Lysis Buffer instead of sample lysate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the 1 mM this compound solution (final concentration 10 µM).
-
Immediately start monitoring the change in absorbance at 450 nm or 670 nm every minute for 10-20 minutes.
5. Data Analysis:
-
Plot the absorbance values against time.
-
Determine the linear range of the reaction.
-
Calculate the rate of reaction (ΔAbs/min) from the slope of the linear portion of the curve.
-
BVR activity can be expressed as nmol of bilirubin formed per minute per mg of protein, using the molar extinction coefficient of bilirubin (ε ≈ 40,000 M⁻¹cm⁻¹ at 450 nm).
Protocol 2: Fluorescence-Based Biliverdin Reductase Activity Assay
This method offers higher sensitivity and is suitable for samples with low BVR activity. It utilizes a fluorescent protein, such as UnaG, which fluoresces upon binding to bilirubin.[7][8]
Materials and Reagents:
-
All reagents from Protocol 1
-
Recombinant UnaG protein
-
Fluorometer or fluorescence plate reader
Procedure:
-
Follow steps 1-3 from Protocol 1 for reagent and sample preparation.
-
Assay Setup:
-
In a black 96-well plate, add the cell or tissue lysate.
-
Add the reaction buffer containing NADPH and recombinant UnaG protein.
-
Include a bilirubin standard curve for quantification.
-
Initiate the reaction by adding this compound.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the UnaG-bilirubin complex (e.g., Ex: 498 nm, Em: 527 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Quantify the amount of bilirubin produced by comparing the fluorescence of the samples to the bilirubin standard curve.
-
Express BVR activity as nmol of bilirubin formed per minute per mg of protein.
-
Visualizations
Caption: Experimental workflow for the biliverdin reductase activity assay.
Caption: Biliverdin reductase in heme catabolism and cell signaling.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Role of Biliverdin Reductase A in the Regulation of Insulin Signaling in Metabolic and Neurodegenerative Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 7. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined fluorometric analysis of biliverdin and bilirubin by the recombinant protein HUG - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and Use of Biliverdin Hydrochloride Stock Solutions in DMSO for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007), a linear tetrapyrrole and a key intermediate in the catabolism of heme, has garnered significant attention in biomedical research for its potent antioxidant, anti-inflammatory, and cytoprotective properties.[1] It is the precursor to bilirubin (B190676), another powerful antioxidant.[2][3][4] The hydrochloride salt of biliverdin is often used in research due to its stability. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing concentrated stock solutions of biliverdin hydrochloride for in vitro and in vivo studies, owing to its high solubilizing capacity for this compound.[5]
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in DMSO, tailored for professionals in research and drug development.
Data Presentation: Properties of this compound in DMSO
Quantitative data regarding the solubility, stability, and storage of this compound in DMSO are summarized in the tables below for easy reference.
Table 1: Solubility and Preparation of this compound Stock Solutions
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | Use newly opened, anhydrous (hygroscopic) DMSO for best results.[6] |
| Solubility | ~20 mg/mL (approx. 32.30 mM) | May require sonication and gentle warming to fully dissolve.[5][6] |
| Appearance of Solution | Clear, dark green solution | A color change from green to brown may indicate degradation. |
| Recommended Concentration Range | 10–50 mM | For preparation of stock solutions. |
Table 2: Storage and Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Storage Duration | Recommendations |
| -20°C | Up to 1 month | Store in tightly sealed vials, protected from light and moisture.[6] Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | For longer-term storage, store in tightly sealed vials under an inert gas (argon or nitrogen), protected from light.[6] |
| 4°C | Several days | For short-term use. Protect from light. |
| Room Temperature | Not recommended for storage | Freshly prepared solutions are generally stable for immediate use. |
Experimental Protocols
Protocol 1: Preparation of a 25 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Pre-weighing: In a sterile microcentrifuge tube or amber glass vial, weigh out the desired amount of this compound. For example, for 1 mL of a 25 mM stock solution (MW: 619.11 g/mol ), weigh out 15.48 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, sonicate the vial for short intervals or gently warm it to aid dissolution.[6]
-
Sterilization (Optional): If required for cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6]
Protocol 2: Application in Cell Culture – Anti-inflammatory Assay
This protocol provides a general workflow for treating cultured cells with this compound to assess its anti-inflammatory effects.
Materials:
-
Cultured cells (e.g., macrophages like RAW 264.7 or human leukocytes)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
25 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for ELISA, qPCR, or Western blotting)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the 25 mM DMSO stock solution in complete cell culture medium to the desired final concentration (e.g., 25 µM, a 1:1000 dilution). It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.[7]
-
Treatment:
-
Control Group: Treat cells with culture medium containing the same final concentration of DMSO as the experimental groups.
-
Inflammatory Stimulus Group: Treat cells with the inflammatory stimulus (e.g., LPS).
-
Biliverdin Treatment Group: Pre-treat cells with the biliverdin working solution for a specified time (e.g., 1 hour) before adding the inflammatory stimulus, or co-treat as per the experimental design.
-
-
Incubation: Incubate the cells for the desired period (e.g., overnight).
-
Downstream Analysis: After incubation, collect the cell culture supernatant and/or cell lysates for downstream analysis of inflammatory markers (e.g., cytokines, gene expression) using techniques such as ELISA, qPCR, or Western blotting.
Signaling Pathways and Experimental Workflows
Heme Catabolism Pathway
Biliverdin is a central molecule in the heme degradation pathway. Heme is broken down by heme oxygenase (HO-1) into biliverdin, iron, and carbon monoxide. Biliverdin is then rapidly converted to bilirubin by biliverdin reductase (BVR).[3][4]
Anti-inflammatory Signaling of Biliverdin
Biliverdin exerts its anti-inflammatory effects through various signaling pathways. One key mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently suppresses the activation of the transcription factor NF-κB, a master regulator of inflammation.[6][8][9]
Experimental Workflow for Preparing and Using this compound Stock Solution
The following diagram illustrates the logical flow from preparation to application of this compound stock solutions in a typical cell-based assay.
References
- 1. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
biliverdin hydrochloride solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biliverdin (B22007) hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of biliverdin hydrochloride?
This compound is a crystalline solid with good solubility in organic solvents but is sparingly soluble in aqueous buffers.[1][2][3] For experimental use, it is typically dissolved in an organic solvent first to create a stock solution, which is then diluted into the desired aqueous buffer.[1][3]
Q2: What are the recommended organic solvents for preparing a stock solution?
Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly recommended organic solvents for preparing this compound stock solutions.[1][2][3] The solubility in these solvents is approximately 20 mg/mL.[1][2][3][4][5][6][7]
Q3: How do I prepare a working solution of this compound in an aqueous buffer?
Due to its poor water solubility, a two-step process is recommended:
-
Prepare a concentrated stock solution: Dissolve the this compound powder in an organic solvent such as DMSO or DMF.[1][3]
-
Dilute into aqueous buffer: Slowly add the desired volume of the organic stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
Q4: What is the solubility of this compound in a common buffer like PBS?
Directly dissolving this compound in PBS is challenging. However, by first dissolving it in an organic solvent, a working solution can be prepared. For instance, a 1:1 solution of DMF and PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[1][3][5][6]
Q5: How does pH affect the solubility of this compound in aqueous solutions?
The solubility of this compound in aqueous solutions is pH-dependent. For initial dissolution, basic aqueous solutions with a pH greater than 9 are more effective.[8] Once dissolved, it can remain in solution at a pH down to 7.[8]
Troubleshooting Guide
Issue: Precipitation occurs when diluting the organic stock solution into my aqueous buffer.
-
Cause A: Solvent Shock. Rapidly adding the concentrated organic stock to the aqueous buffer can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.
-
Solution: Add the organic stock solution dropwise to the vigorously stirred or vortexing aqueous buffer. This ensures rapid dispersal and minimizes localized high concentrations. Pre-warming the aqueous buffer to room temperature or 37°C can also improve solubility.
-
-
Cause B: Buffer Composition and pH. The type of buffer and its pH can significantly impact the solubility of this compound.
-
Solution: Ensure the final pH of your working solution is within a range that maintains solubility (ideally pH 7 or higher).[8] If precipitation persists, consider using a different buffer system.
-
-
Cause C: Aggregation. At higher concentrations, this compound molecules may self-associate and form aggregates, leading to precipitation.
-
Solution 1: Work at lower concentrations. If your experimental design allows, use a lower final concentration of this compound.
-
Solution 2: Include a non-denaturing detergent. Adding a small amount of a non-denaturing detergent, such as Tween-20 (e.g., 0.05%), to the aqueous buffer can help disrupt aggregate formation.[9]
-
Issue: The prepared aqueous solution is initially clear but becomes cloudy over time.
-
Cause A: Instability. Aqueous solutions of this compound are not recommended for long-term storage, as they can be unstable and prone to degradation.[1] It is advised not to store aqueous solutions for more than one day.[1][3]
-
Solution: Prepare fresh working solutions for each experiment.
-
-
Cause B: Light and Oxidation. Biliverdin is sensitive to light and can be oxidized when exposed to air, leading to degradation and a change in color from green to brown.[2][3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1][2][3][4][5][6][7] |
| Dimethylformamide (DMF) | 20 mg/mL | [1][2][3][4][5][6] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [1][3][5][6] |
| Basic Aqueous Solution (pH > 9) | Soluble for initial dissolution | [8] |
| Aqueous Buffers (neutral pH) | Sparingly soluble | [1][2][3] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Special Conditions | Reference(s) |
| Stock in DMSO/DMF | -20°C | Up to 1 month | Protect from light and moisture; store under inert gas (argon or nitrogen). Avoid repeated freeze-thaw cycles. | [2][3][7][10] |
| Stock in DMSO/DMF | -80°C | Up to 6 months | Protect from light and moisture; store under inert gas (argon or nitrogen). Avoid repeated freeze-thaw cycles. | [2][3][7][10] |
| Aqueous Working Solution | 4°C | Not recommended for more than one day | Prepare fresh before use. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for Cell Culture
This protocol provides a step-by-step method for preparing a sterile, buffered solution of this compound suitable for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile phosphate-buffered saline (PBS) or other desired cell culture medium
-
Sterile, light-blocking microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
In a sterile, light-blocking microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high concentration (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
-
Pre-warm the Aqueous Buffer:
-
Warm the sterile PBS or cell culture medium to 37°C in a water bath. This helps to increase the solubility of the compound upon dilution.
-
-
Step-wise Dilution:
-
In a sterile tube, add a small volume of the pre-warmed buffer.
-
While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise.
-
Continue to add the buffer in small increments while continuously mixing until the final desired concentration and volume are reached.
-
-
Final Check and Sterilization:
-
Visually inspect the final solution for any signs of precipitation. If a precipitate is observed, it may be necessary to reconsider the final concentration or the composition of the buffer.
-
For cell culture applications, sterile filter the final working solution using a 0.22 µm syringe filter.
-
-
Use Immediately:
-
It is highly recommended to use the freshly prepared aqueous solution immediately to avoid degradation and ensure consistent experimental results.
-
Protocol 2: General Protocol for Assessing Antioxidant Capacity
This protocol outlines a general spectrophotometric method to assess the antioxidant capacity of this compound, adapted from common antioxidant assays.
Materials:
-
This compound working solution (prepared as described in Protocol 1)
-
A stable free radical solution (e.g., DPPH in methanol (B129727) or ABTS radical cation solution)
-
Appropriate buffer (e.g., methanol for DPPH, phosphate (B84403) buffer for ABTS)
-
96-well microplate
-
Microplate reader
-
Trolox or other antioxidant standard
Procedure:
-
Prepare Standard Curve:
-
Prepare a series of dilutions of the antioxidant standard (e.g., Trolox) in the appropriate buffer.
-
-
Prepare Reaction Plate:
-
In a 96-well microplate, add a small volume of the this compound working solution to multiple wells.
-
In separate wells, add the different concentrations of the standard antioxidant.
-
Include control wells containing only the buffer.
-
-
Initiate the Reaction:
-
To each well, add the free radical solution (DPPH or ABTS).
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes for DPPH).
-
-
Measure Absorbance:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., ~517 nm for DPPH, ~734 nm for ABTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration of this compound and the standards.
-
Plot the percentage of inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the free radicals).
-
Compare the antioxidant capacity of this compound to the standard antioxidant.
-
Mandatory Visualizations
Caption: Heme Catabolism Pathway
Caption: Troubleshooting Workflow for Precipitation Issues
Caption: Biliverdin and Downstream Signaling Connections
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Echelon Biosciences [echelon-inc.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. researchgate.net [researchgate.net]
preventing oxidation of biliverdin hydrochloride in solution
Welcome to the technical support center for biliverdin (B22007) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of biliverdin hydrochloride in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you prevent and address the oxidation of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has changed color from green to brownish-yellow overnight. What happened, and can I still use it?
A1: A color change from green to brownish-yellow is a clear indicator of biliverdin oxidation. This means the compound has degraded, and its chemical properties have changed. It is strongly recommended not to use the oxidized solution for your experiments, as it will not yield accurate or reproducible results. The brownish-yellow products are no longer biliverdin and will not have the same biological or chemical activity.
Troubleshooting Steps:
-
Discard the solution: Do not attempt to salvage the oxidized solution.
-
Review your preparation and storage procedures: Ensure that you are following the best practices outlined below to prevent future oxidation.
-
Prepare a fresh solution: Always use freshly prepared this compound solutions for optimal results.
Q2: I prepared a stock solution of this compound in DMSO and stored it at -20°C. How long is it stable?
A2: The stability of this compound in solution depends on several factors. For stock solutions in DMSO (at concentrations of 10-50 mM), the following storage guidelines are recommended:
-
Short-term storage: Stable for several days at 4°C.
-
Long-term storage: Stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]
To maximize stability, it is crucial to protect the solution from light and oxygen. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles. The headspace of the vials should be flushed with an inert gas like argon or nitrogen before sealing.
Q3: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS). What am I doing wrong?
A3: this compound has limited solubility in aqueous buffers at neutral or acidic pH.[2] To improve solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF.[2] From this stock solution, you can then make further dilutions into your aqueous buffer. When diluting, add the stock solution to the buffer slowly while vortexing to prevent precipitation. For some applications, initial dissolution in a basic aqueous solution (pH > 9) can be effective, with the solution remaining soluble down to pH 7.[3]
Q4: I'm observing unexpected results in my cell culture experiments when using this compound. Could oxidation be the cause?
A4: Yes, oxidation of this compound could certainly lead to unexpected experimental outcomes. Oxidized biliverdin will not have the same antioxidant, anti-inflammatory, or signaling properties as the pure compound.[4] Furthermore, the degradation products themselves might have off-target effects or even be cytotoxic, confounding your results.
To investigate if oxidation is the issue:
-
Visually inspect your solution: Check for any color change.
-
Use a positive control: If possible, include a freshly prepared and properly handled biliverdin solution in your experiment for comparison.
-
Analyze the solution: If you have access to analytical instrumentation, you can check the purity of your solution using techniques like UV-Vis spectroscopy or HPLC.
Quantitative Data on Biliverdin Stability
The stability of this compound is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen. The following table summarizes the known stability data.
| Parameter | Condition | Stability/Degradation Rate | Source |
| Storage Temperature | 4°C (in DMSO) | Stable for several days | |
| -20°C (in DMSO) | Up to 1 month | [1] | |
| -80°C (in DMSO) | Up to 6 months | [1] | |
| pH | Neutral to Alkaline | Increased degradation rate with increasing pH from 7 to 8 | [5] |
| Acidic | Low solubility and aggregation | [5] | |
| Solvent | DMSO, DMF | Good solubility and stability when stored properly | [2] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble; not recommended for long-term storage | [2] | |
| Atmosphere | Presence of Oxygen | Prone to oxidation | |
| Under Inert Gas (Argon, Nitrogen) | Enhanced stability | ||
| Light Exposure | Visible or UV Light | Photosensitive and undergoes photodegradation | |
| Protected from Light (Amber vials, foil) | Essential for stability |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Inert gas (argon or nitrogen) source
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to the amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM).
-
Gently vortex the vial until the powder is completely dissolved. The solution should be a clear, deep green color.
-
Flush the headspace of the vial with a gentle stream of argon or nitrogen for 10-15 seconds.
-
Immediately cap the vial tightly.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials, flushing each with inert gas before sealing.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Monitoring Biliverdin Oxidation using UV-Vis Spectroscopy
Objective: To assess the stability of a this compound solution over time by monitoring changes in its absorbance spectrum.
Materials:
-
Prepared this compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
The same solvent used to prepare the biliverdin solution (for blanking)
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the wavelength range to scan from 300 nm to 800 nm.
-
Use the solvent as a blank to zero the spectrophotometer.
-
Dilute a small aliquot of your biliverdin solution in the solvent to a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Immediately after preparation, record the absorbance spectrum of the diluted solution. Biliverdin has characteristic absorption peaks at approximately 376 nm and 665 nm.[6]
-
Store your stock solution under the desired test conditions (e.g., at room temperature on the benchtop).
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take another aliquot of the stock solution, dilute it in the same manner, and record its UV-Vis spectrum.
-
Data Analysis: Compare the spectra over time. A decrease in the absorbance at the characteristic peaks (376 nm and 665 nm) and the appearance of new peaks at different wavelengths are indicative of degradation. The rate of oxidation can be quantified by the rate of decrease in the peak absorbance.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
light sensitivity and degradation of biliverdin hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving biliverdin (B22007) hydrochloride, with a specific focus on its light sensitivity and degradation.
Frequently Asked Questions (FAQs)
Q1: What is biliverdin hydrochloride and what are its common applications in research?
This compound is the hydrochloride salt of biliverdin, a green tetrapyrrolic bile pigment that is an intermediate in the catabolism of heme. In research, it is used for its antioxidant, anti-inflammatory, and anti-mutagenic properties.[1][2] It has been utilized in studies related to ischemia-reperfusion injury, sepsis-induced inflammation, and as a standard for mass spectrometry analysis.[3]
Q2: Why is my this compound solution changing color from green to brown?
A color change from green to brown in your this compound solution is an indication of slow degradation due to oxidation.[4] This can happen upon exposure to oxygen.[4] To prevent this, it is recommended to purge the solvent with an inert gas like argon or nitrogen before dissolving the compound and to store solutions under an inert atmosphere.[4]
Q3: My this compound won't dissolve in aqueous buffers. What should I do?
This compound has sparse solubility in aqueous buffers.[5] For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or dimethylformamide (DMF) and then dilute it with the aqueous buffer.[5] It is also soluble in basic aqueous solutions (pH > 9 for initial dissolution) and can remain in solution down to pH 7.[6]
Q4: What are the optimal storage conditions for this compound, both as a solid and in solution?
As a solid, this compound should be stored at -20°C.[4] Stock solutions, for instance in DMSO, can be stored at -20°C for up to one month or at -80°C for up to six months.[1][4] It is crucial to protect both the solid and solutions from light.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[1]
Q5: I'm observing inconsistent results in my experiments. Could this be related to the degradation of this compound?
Yes, inconsistent results can be a consequence of this compound degradation. The compound is sensitive to light and oxidation.[4] Exposure to visible or UV light can lead to photodegradation.[4] It is essential to handle the compound and its solutions in subdued light, use amber vials or foil-wrapped tubes, and prepare solutions fresh for immediate use whenever possible.[4][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Spectrophotometric Readings | Photodegradation of the sample due to exposure to light. | Minimize light exposure by working in a dimly lit area, using amber-colored vials or tubes wrapped in aluminum foil, and covering 96-well plates during incubation.[4][8] |
| Oxidation of this compound. | Prepare solutions with solvents purged with an inert gas (e.g., argon, nitrogen) and store under an inert atmosphere.[4] | |
| Low Bioactivity or Efficacy in Cell-Based Assays | Degradation of the compound in the stock solution or culture medium. | Prepare fresh stock solutions for each experiment.[4] When adding to cell culture, do so in a timely manner and consider the stability in the specific medium. |
| Incorrect solvent or pH. | Ensure the solvent is appropriate and the pH of the final solution is compatible with this compound's stability.[6] | |
| Precipitate Formation in Aqueous Solutions | Poor solubility of this compound in aqueous buffers. | First, dissolve the compound in an organic solvent like DMSO or DMF, then dilute with the aqueous buffer.[5] |
| Aggregation of the molecule. | Avoid excessive shaking of the solution, which can lead to aggregation.[8] |
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Solid | -20°C | ≥ 4 years[2] | Protect from light.[4] |
| Solution in DMSO | -20°C | Up to 1 month[1][4] | Store under inert gas (argon or nitrogen), protect from light, and avoid repeated freeze-thaw cycles.[4] |
| Solution in DMSO | -80°C | Up to 6 months[1][4] | Aliquot to prevent inactivation from repeated freeze-thaw cycles.[1] |
| Aqueous Solution | Not Recommended for Storage | Prepare fresh for immediate use.[5] | Prone to degradation; do not store for more than one day.[5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL[5] | Purge solvent with an inert gas. |
| Dimethylformamide (DMF) | ~20 mg/mL[5] | Purge solvent with an inert gas. |
| Basic Aqueous Solutions | Soluble | pH > 9 for initial dissolution.[6] |
| Aqueous Buffers | Sparingly soluble[5] | For aqueous buffers, first dissolve in DMF or DMSO then dilute.[5] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[9] |
Experimental Protocols
Protocol for Assessing Photostability of this compound Solution
This protocol outlines a method to determine the stability of a this compound solution upon exposure to light.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amber and clear glass vials
-
UV-Vis spectrophotometer
-
Controlled light source (e.g., fluorescent lamp with known intensity)
Procedure:
-
Preparation of Stock Solution:
-
In a dimly lit environment, accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in DMSO to prepare a concentrated stock solution (e.g., 25 mM).[10] Ensure the DMSO has been purged with an inert gas.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with PBS (pH 7.4) to a final concentration suitable for spectrophotometric analysis (e.g., 25 µM).
-
Prepare two sets of this working solution. One set in clear glass vials (light-exposed group) and the other in amber glass vials (dark control group).
-
-
Experimental Setup:
-
Place the clear vials under a controlled light source at a fixed distance.
-
Wrap the amber vials completely in aluminum foil and place them alongside the clear vials to maintain the same temperature.
-
-
Data Collection:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each vial.
-
Measure the absorbance spectrum of each aliquot using a UV-Vis spectrophotometer, scanning from 300 to 800 nm. Pay close attention to the characteristic absorption peaks of biliverdin around 376 nm and 689 nm.[2]
-
-
Data Analysis:
-
Calculate the percentage degradation at each time point for the light-exposed sample relative to the dark control at time zero.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Degradation pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. This compound ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - Echelon Biosciences [echelon-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 10. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
Technical Support Center: Optimizing Biliverdin Hydrochloride in Cell Viability Assays
Welcome to the technical support center for utilizing biliverdin (B22007) hydrochloride in your research. This guide provides answers to frequently asked questions, troubleshooting tips, and detailed protocols to help you optimize your cell viability experiments.
Frequently Asked Questions (FAQs)
1. What is a general concentration range for using biliverdin hydrochloride in cell culture?
The effective concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. However, a general starting point for in vitro studies is in the low micromolar (µM) range. For antioxidant and cytoprotective effects, concentrations are typically kept low, while studies investigating potential pro-apoptotic effects may use much higher concentrations.[1] It has been reported that biliverdin at micromolar levels can inhibit apoptosis, whereas millimolar concentrations may induce it.[1]
2. How do I determine the optimal, non-toxic concentration of biliverdin for my specific cell line?
To determine the optimal concentration, it is crucial to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24 or 48 hours) and then assessing cell viability.[1] The goal is to identify the highest concentration that does not significantly impact cell viability (e.g., >90% viability compared to a vehicle control) for cytoprotection studies, or to determine the IC50 (the concentration that inhibits 50% of cell growth) for cytotoxicity studies.[1]
3. Can this compound's color interfere with colorimetric or fluorometric cell viability assays?
Yes, as a colored compound, this compound has the potential to interfere with absorbance-based assays like MTT, XTT, and MTS.[2] Its green color can contribute to the background absorbance, leading to inaccurate results. Similarly, its metabolite, bilirubin (B190676) (yellow), can also interfere.[3] It is essential to include proper controls, such as wells with this compound in culture medium but without cells, to measure and subtract the background absorbance.[4] For fluorometric assays like those using resazurin, it's also important to check for any intrinsic fluorescence of the compound that might overlap with the assay's excitation/emission spectra.
4. What are the known mechanisms of biliverdin-induced cytotoxicity at high concentrations?
While biliverdin is generally considered an antioxidant, high concentrations can induce apoptosis (programmed cell death).[1] Studies in breast cancer cell lines have shown that biliverdin can reduce cell viability in a dose-dependent manner by inducing apoptosis through intrinsic pathways, which involve the activation of caspases-3 and -9.[1]
5. Which signaling pathways are commonly studied in relation to biliverdin's effects?
Biliverdin is a direct product of the heme oxygenase-1 (HO-1) enzyme.[5][6] Therefore, its effects are often studied in the context of the Nrf2/HO-1 signaling pathway, which is a critical cellular defense mechanism against oxidative stress.[5][7][8][9] Heme oxygenase-1 breaks down heme into biliverdin, free iron (Fe2+), and carbon monoxide (CO).[5][8] Biliverdin is then rapidly converted to the potent antioxidant bilirubin by biliverdin reductase.[6][8] This pathway plays a significant role in anti-inflammatory and cytoprotective responses.[9]
Troubleshooting Guide
Issue: High variability in viability readings between replicate wells.
-
Possible Cause 1: Uneven cell seeding. Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
-
Possible Cause 2: Edge effects in the microplate. Evaporation in the outer wells of a 96-well plate can concentrate media components and your test compound, affecting cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Possible Cause 3: Incomplete solubilization of formazan (B1609692) (MTT assay). If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Mix the plate thoroughly on a plate shaker after adding the solubilization buffer.
Issue: Unexpected decrease in cell viability even at low biliverdin concentrations.
-
Possible Cause 1: Cell line sensitivity. Your specific cell line may be particularly sensitive to this compound. It is crucial to perform a thorough dose-response analysis to establish the non-toxic concentration range.
-
Possible Cause 2: Solvent toxicity. If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (media with the same concentration of solvent) to confirm.
-
Possible Cause 3: Compound instability. Ensure the this compound solution is properly prepared and stored, protected from light, as degradation could lead to altered activity.
Issue: Background absorbance is high in my colorimetric assay.
-
Possible Cause 1: Interference from biliverdin. As a colored compound, biliverdin will contribute to the absorbance reading.
-
Solution: Always include a "no-cell" control for each concentration of this compound. This control contains only culture medium and the corresponding concentration of the compound. Subtract the average absorbance of these wells from your experimental wells.
-
-
Possible Cause 2: Media components. Phenol (B47542) red in culture media can interfere with colorimetric readings. Using a phenol red-free medium during the assay incubation and reading steps can reduce background.
-
Possible Cause 3: Compound precipitation. At higher concentrations, this compound may precipitate out of solution, which can scatter light and increase absorbance readings. Visually inspect the wells under a microscope before adding the assay reagent.
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for In Vitro Studies.
| Cell Type Category | Suggested Starting Range (µM) | Purpose of Study | Reference |
|---|---|---|---|
| Cancer Cell Lines (e.g., MCF-7) | 10 - 250 µM | Cytotoxicity / Apoptosis | [1] |
| Primary Neurons | 1 - 25 µM | Neuroprotection | General Literature |
| Hepatocytes | 5 - 50 µM | Antioxidant Effects | General Literature |
| Endothelial Cells | 1 - 20 µM | Anti-inflammatory | General Literature |
Note: These are suggested starting ranges. The optimal concentration must be determined empirically for each cell line and experimental condition.
Table 2: Example of a Dose-Response Cytotoxicity Profile for this compound in MCF-7 Cells (48h Incubation).
| Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |
| 10 | 1.235 | 0.091 | 98.8% |
| 25 | 1.198 | 0.077 | 95.8% |
| 50 | 1.125 | 0.082 | 90.0% |
| 100 | 0.950 | 0.065 | 76.0% |
| 170 (IC50) | 0.625 | 0.054 | 50.0% |
| 250 | 0.430 | 0.049 | 34.4% |
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using MTT Assay
This protocol describes how to perform a dose-response experiment to find the optimal working concentration of this compound for your cell line, with controls to account for compound interference.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Sterile DMSO (or other appropriate solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X stock solution series of this compound in culture medium. For example, for a final concentration range of 10-250 µM, prepare 2X stocks of 20-500 µM. Include a vehicle control (medium with the same concentration of DMSO as your highest biliverdin concentration).
-
Treatment: Carefully remove the old medium and add 100 µL of the 2X this compound dilutions to the appropriate wells. Also, set up "no-cell" control wells containing 100 µL of each concentration to measure background absorbance.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium (without disturbing the formazan crystals) and add 100 µL of solubilization buffer to each well.
-
Reading: Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the average absorbance for your replicate wells.
-
Subtract the average absorbance of the corresponding "no-cell" control from your experimental wells to correct for biliverdin's color.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot % cell viability against the log of the biliverdin concentration to determine the IC50 or the optimal non-toxic concentration.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified Nrf2/Heme Oxygenase-1 (HO-1) signaling pathway.
References
- 1. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modification of the MTT method for the study of bilirubin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is Your MTT Assay the Right Choice? [promega.com]
- 5. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 8. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Biliverdin to Bilirubin Conversion
Welcome to the technical support center for the optimization of in vitro biliverdin (B22007) to bilirubin (B190676) conversion. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
Encountering issues in your in vitro biliverdin to bilirubin conversion assay can be a common challenge. The following guide addresses specific problems, their potential causes, and recommended solutions to get your research back on track.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Bilirubin Production | Incorrect pH or Cofactor: Biliverdin reductase (BVR) activity is highly dependent on pH and the corresponding cofactor.[1][2] | - For NADPH-dependent activity, ensure the buffer pH is in the alkaline range of 8.5-8.7.[1][3] - For NADH-dependent activity, the pH should be in the acidic range of 6.7-7.0.[1][2] - Always use the correct cofactor (NADPH for alkaline pH, NADH for acidic pH).[1] |
| Sub-optimal Temperature: Enzyme activity is sensitive to temperature fluctuations. | - Incubate the reaction at 37°C for optimal activity.[3][4][5] | |
| Enzyme Inactivity: The biliverdin reductase enzyme may have lost activity due to improper storage or handling. | - Store the enzyme at -20°C or as recommended by the supplier. - Avoid repeated freeze-thaw cycles. - Use a fresh aliquot of the enzyme. | |
| Degraded Substrate or Cofactor: Biliverdin and NADPH/NADH can degrade over time, especially with exposure to light and improper storage.[6] | - Prepare fresh solutions of biliverdin and cofactors for each experiment.[3] - Store stock solutions in the dark at -20°C.[7] - Protect biliverdin and bilirubin solutions from light by using amber vials or covering tubes with aluminum foil.[6] | |
| Presence of Inhibitors: The sample or reagents may contain inhibitors of biliverdin reductase. Iron hematoporphyrin (B191378) is a known competitive inhibitor.[8] | - Run a control reaction with a known active enzyme and fresh reagents to rule out contamination. - If using crude extracts, consider sample purification to remove potential inhibitors.[3] | |
| Inconsistent or Variable Results | Pipetting Errors: Inaccurate pipetting of small volumes can lead to significant variability. | - Use calibrated pipettes and ensure proper technique. - Prepare a master mix of reagents to minimize pipetting variations between samples. |
| Fluctuations in Temperature: Inconsistent temperature control during the assay can affect reaction rates. | - Use a calibrated incubator or water bath to maintain a constant 37°C.[3] - Allow all reagents to equilibrate to the reaction temperature before starting the assay.[3] | |
| Bubble Formation in Wells: Bubbles in microplate wells can interfere with spectrophotometric readings. | - Be careful not to introduce bubbles when adding reagents. - If bubbles are present, they can be removed by gently pricking with a fine-gauge needle before reading the plate.[3] | |
| High Background Signal | Autoxidation of Biliverdin: Biliverdin can be oxidized non-enzymatically, leading to a change in absorbance. | - Include a "no-enzyme" control to measure the rate of non-enzymatic biliverdin degradation. - Subtract the background rate from the rate of the enzymatic reaction. |
| Interfering Substances in Sample: Crude lysates may contain substances that absorb at the same wavelength as bilirubin (around 450 nm).[5] | - Run a "no-substrate" control with your sample to measure the endogenous background absorbance. - Consider partial purification of your enzyme source. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the in vitro conversion of biliverdin to bilirubin?
A1: Biliverdin reductase exhibits dual pH optima depending on the cofactor used. For NADPH, the optimal pH is in the alkaline range, typically between 8.5 and 8.7.[1][3] For NADH, the optimal pH is in the acidic range, around 6.7 to 7.0.[1][2]
Q2: Which cofactor should I use, NADPH or NADH?
A2: The choice of cofactor depends on the desired pH for your experiment. NADPH is used for assays conducted at an alkaline pH (8.5-8.7), while NADH is used for assays at an acidic pH (6.7-7.0).[1] Most standard protocols utilize NADPH at an alkaline pH.[4][5]
Q3: What is the recommended temperature for the assay?
A3: The optimal temperature for biliverdin reductase activity is 37°C.[3][4][5]
Q4: How can I monitor the progress of the reaction?
A4: The conversion of biliverdin to bilirubin can be monitored spectrophotometrically. Bilirubin has a peak absorbance around 450-468 nm, while biliverdin's peak is at a different wavelength.[5][9] The increase in absorbance at ~450 nm over time corresponds to bilirubin formation.[4][5]
Q5: Are there any known activators or inhibitors of biliverdin reductase that I should be aware of?
A5: Yes, several compounds can modulate biliverdin reductase activity.
-
Activators: Cobalt protoporphyrin has been shown to activate the enzyme.[8] Natural compounds like curcumin (B1669340) and resveratrol (B1683913) have also been identified as activators of BLVRA.[10]
-
Inhibitors: Iron hematoporphyrin acts as a competitive inhibitor with respect to the coenzyme.[8] Other identified inhibitors include montelukast (B128269) and disulfiram.
Q6: What are typical kinetic parameters for biliverdin reductase?
A6: The kinetic parameters can vary depending on the specific isoform and experimental conditions. For Biliverdin Reductase B (BLVRB), one study reported a Vmax of 3.3 ± 0.5 µM*s⁻¹ and a Km of 242 ± 70 µM.[11]
Quantitative Data Summary
| Parameter | Value | Cofactor | pH | Reference |
| Optimal pH | 8.5 - 8.7 | NADPH | Alkaline | [1][3] |
| Optimal pH | 6.7 - 7.0 | NADH | Acidic | [1][2] |
| Optimal Temperature | 37°C | N/A | N/A | [3][4][5] |
| Vmax (BLVRB) | 3.3 ± 0.5 µM*s⁻¹ | NADPH | N/A | [11] |
| Km (BLVRB) | 242 ± 70 µM | NADPH | N/A | [11] |
Experimental Protocols
Standard In Vitro Biliverdin to Bilirubin Conversion Assay
This protocol is adapted from standard spectrophotometric methods for measuring biliverdin reductase activity.[4][5]
Materials:
-
Biliverdin Reductase (purified or in cell/tissue lysate)
-
Biliverdin IXα
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 8.7[4]
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 450 nm and maintaining a temperature of 37°C[3]
Procedure:
-
Prepare Reagents:
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
50 µg of cell lysate or an appropriate amount of purified enzyme.[4]
-
Assay Buffer to bring the volume to 100 µL.
-
Include appropriate controls:
-
No-enzyme control: Assay buffer instead of enzyme solution.
-
No-substrate control: Assay buffer instead of biliverdin solution.
-
No-cofactor control: Assay buffer instead of NADPH solution.
-
-
-
Pre-incubate the plate at 37°C for 5 minutes.[3]
-
-
Initiate the Reaction:
-
Measure Absorbance:
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 450 nm over time (e.g., every 2 minutes for 60 minutes).[5]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the no-enzyme control from the rates of the experimental samples.
-
The activity can be expressed as the change in absorbance per minute per milligram of protein.
-
Visualizations
Caption: Workflow for the in vitro conversion assay.
Caption: A logical troubleshooting guide for low activity.
Caption: BVR's role in heme metabolism and signaling.
References
- 1. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BILIVERDIN REDUCTASE IS A TRANSPORTER OF HEME INTO THE NUCLEUS AND IS ESSENTIAL TO REGULATION OF HO-1 GENE EXPRESSION BY HEMATIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]
- 7. Combined fluorometric analysis of biliverdin and bilirubin by the recombinant protein HUG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Frontiers | Identifying structural and dynamic changes during the Biliverdin Reductase B catalytic cycle [frontiersin.org]
Technical Support Center: Quantifying Biliverdin in Biological Samples
Welcome to the technical support center for the quantification of biliverdin (B22007) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the complexities of biliverdin analysis.
Frequently Asked Questions (FAQs)
Q1: Why is biliverdin quantification challenging?
A1: Quantifying biliverdin in biological samples presents several analytical challenges due to its inherent biochemical properties and low physiological concentrations. Key difficulties include:
-
Instability: Biliverdin is highly susceptible to degradation from exposure to light, changes in pH, and elevated temperatures. This instability can lead to inaccurate measurements if samples are not handled and stored correctly.
-
Low Endogenous Levels: Biliverdin is a transient intermediate in the heme catabolism pathway and is rapidly converted to bilirubin (B190676) by biliverdin reductase. Consequently, its concentration in most biological tissues and fluids is very low, often in the nanomolar range, requiring highly sensitive analytical methods for detection.[1]
-
Interference from Bilirubin: Bilirubin, which is structurally similar to biliverdin and present at much higher concentrations in many biological samples, can interfere with certain analytical methods, particularly spectrophotometric and some colorimetric assays.
-
Matrix Effects: The complex composition of biological samples (e.g., plasma, tissue homogenates) can interfere with the accuracy and precision of quantification. Proteins, lipids, and other small molecules can affect extraction efficiency and instrument response.
Q2: What are the most common methods for quantifying biliverdin?
A2: Several analytical techniques are employed for biliverdin quantification, each with its own advantages and limitations:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is considered a gold-standard method due to its high sensitivity and selectivity, allowing for the simultaneous quantification of biliverdin and its isomers, as well as bilirubin.[1]
-
Fluorometric Assays: These assays often utilize recombinant proteins that exhibit fluorescence upon binding to biliverdin or its enzymatic product, bilirubin. For instance, methods using the recombinant protein HUG (HELP-UnaG) involve the enzymatic conversion of biliverdin to bilirubin, which then binds to HUG, producing a fluorescent signal.[2] Another approach uses infrared fluorescent protein (iRFP).
-
Colorimetric and Spectrophotometric Assays: These methods are generally less sensitive and more prone to interference than LC-MS and fluorometric assays. They rely on the intrinsic color of biliverdin or its reaction with specific reagents to produce a colored product.
Q3: How should I handle and store my samples to ensure biliverdin stability?
A3: Proper sample handling and storage are critical to prevent the degradation of biliverdin and obtain accurate results. Follow these guidelines:
-
Minimize Light Exposure: All sample collection and processing steps should be performed under dim or red light. Use amber-colored collection tubes or wrap tubes in aluminum foil.[3]
-
Control Temperature: Process samples on ice and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Maintain Appropriate pH: Biliverdin stability is pH-dependent. For many assays, a neutral to slightly alkaline pH is recommended during sample preparation.
-
Use of Antioxidants: In some cases, the addition of antioxidants to the sample or extraction buffer may help to prevent oxidative degradation of biliverdin.
Troubleshooting Guides
This section provides solutions to common problems encountered during biliverdin quantification.
Low or No Detectable Biliverdin Signal
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Ensure all sample handling, from collection to analysis, was performed with minimal light exposure and at low temperatures. Review your storage conditions; long-term storage should be at -80°C. |
| Inefficient Extraction | Optimize your extraction protocol. For tissue samples, ensure complete homogenization. For liquid samples, evaluate different protein precipitation or solid-phase extraction methods. The choice of solvent is critical; for example, a dimethyl sulfoxide (B87167) (DMSO) extraction has been shown to be effective for recovering biliverdin from biological samples. |
| Insufficient Assay Sensitivity | If biliverdin levels in your samples are below the limit of detection (LOD) of your current assay, consider switching to a more sensitive method, such as LC-MS/MS or a highly sensitive fluorometric assay. |
| Inactive Reagents (Fluorometric Assays) | For enzyme-based fluorometric assays, confirm the activity of the biliverdin reductase and the integrity of the cofactor (e.g., NADPH). Ensure the recombinant fluorescent protein (e.g., HUG) is properly folded and active. |
High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize every step of your workflow, from the timing of sample collection to the duration of incubation steps. Ensure uniform light exposure and temperature across all samples. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions for a standard curve, ensure thorough mixing at each step. |
| Matrix Effects | The presence of interfering substances in the sample matrix can lead to variable results. Perform a spike-and-recovery experiment to assess the impact of your sample matrix. If significant matrix effects are observed, consider further sample purification steps or the use of an internal standard for LC-MS analysis. |
| Instrument Instability | For spectrophotometric, fluorometric, or LC-MS analysis, ensure the instrument is properly warmed up and calibrated. Run quality control samples at regular intervals to monitor instrument performance. |
Interference from Other Molecules
| Potential Cause | Troubleshooting Steps |
| Bilirubin Interference | If using a non-chromatographic method, the high concentration of bilirubin relative to biliverdin can be a significant source of interference. LC-MS methods are highly effective at separating biliverdin from bilirubin. Some fluorometric assays are designed to be specific for biliverdin (or its enzymatic product) to minimize this interference. |
| Hemoglobin Interference | Hemolysis during sample collection can release hemoglobin, which can interfere with spectrophotometric measurements. Ensure careful blood collection and sample processing to minimize hemolysis. If hemolysis is unavoidable, chromatographic separation is recommended. |
Quantitative Data Summary
The following tables provide an overview of reported biliverdin concentrations in different biological samples. Note that these values can vary significantly depending on the analytical method used, the specific conditions of the study, and the physiological state of the subject.
Table 1: Biliverdin Concentrations in Human Plasma/Serum
| Condition | Concentration Range | Analytical Method |
| Healthy Adults | Typically in the low nanomolar (nM) range.[4] | LC-MS/MS |
| Hepatic Diseases | Can be elevated compared to healthy individuals.[5] | Various |
Table 2: Biliverdin Concentrations in Rodent Liver Tissue
| Condition | Concentration Range | Analytical Method |
| Healthy Rats | Specific quantitative ranges are not widely reported, but levels are expected to be low due to rapid conversion to bilirubin. | Fluorometric Assay, LC-MS/MS |
| Ischemia/Reperfusion Injury | Levels can be altered, and administration of biliverdin has shown protective effects.[6] | Not specified |
Experimental Protocols
Protocol 1: Fluorometric Quantification of Biliverdin using Recombinant HUG Protein
This protocol is adapted from methods utilizing the enzymatic conversion of biliverdin to bilirubin, which is then detected by the fluorescent protein HUG.[7][8]
1. Reagent Preparation:
- PBS (pH 8.5): Prepare a phosphate-buffered saline solution and adjust the pH to 8.5.
- PBS-BSA Solution: Dissolve bovine serum albumin (BSA) in PBS (pH 8.5) to a final concentration of 4 g/L.
- Biliverdin and Bilirubin Stock Solutions (5 mM): Dissolve biliverdin or bilirubin powder in DMSO. Store aliquots at -20°C for up to 4 months.
- Working Standard Solutions (10 µM): Dilute the 5 mM stock solutions in PBS-BSA. These are stable for up to 4 days at 4°C.
- NADPH Stock Solution (10 mM): Dissolve NADPH in PBS (pH 8.5). Store aliquots at -20°C for up to 4 months.
- Biliverdin Reductase (BVR) Stock Solution: Prepare according to the manufacturer's instructions.
- Enzyme Mix: Prepare a fresh mixture of BVR and NADPH in PBS (pH 8.5).
- HUG Working Solution: Dilute a stock solution of HUG protein in PBS (pH 8.5).
2. Sample Preparation:
- Plasma/Serum: Samples may require dilution in PBS-BSA.
- Tissue Homogenates: Homogenize tissue samples in an appropriate buffer on ice. Centrifuge to pellet debris and collect the supernatant.
- Cell Lysates: Lyse cells using a suitable lysis buffer and centrifuge to clear the lysate.
3. Assay Procedure (96-well plate format):
- Prepare a standard curve by serially diluting the 10 µM biliverdin working standard in the HUG working solution.
- Add prepared samples to separate wells containing the HUG working solution.
- To initiate the enzymatic reaction, add the Enzyme Mix to all wells containing standards and samples.
- Incubate the plate at room temperature (e.g., 25°C) in the dark. The incubation time may need to be optimized (e.g., 1-2 hours) to allow the reaction to reach completion.
- Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths for the HUG-bilirubin complex.
4. Data Analysis:
- Subtract the fluorescence of blank wells from all standard and sample readings.
- Generate a standard curve by plotting the fluorescence intensity versus the biliverdin concentration of the standards.
- Determine the biliverdin concentration in the samples by interpolating their fluorescence values from the standard curve.
Protocol 2: LC-MS/MS Quantification of Biliverdin in Serum/Plasma
This protocol provides a general workflow for the quantification of biliverdin by LC-MS/MS, which should be optimized for your specific instrumentation and sample type.[1][9]
1. Reagent and Standard Preparation:
- Solvents: Use high-purity, LC-MS grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water) and additives (e.g., formic acid, ammonium (B1175870) acetate).
- Biliverdin Stock and Working Solutions: Prepare as described in Protocol 1, using LC-MS grade solvents.
- Internal Standard (IS): If available, use a stable isotope-labeled biliverdin as an internal standard to correct for matrix effects and variations in sample processing. Prepare stock and working solutions of the IS.
2. Sample Preparation:
- Protein Precipitation: To a known volume of serum or plasma (e.g., 100 µL), add the internal standard. Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol).
- Vortex the samples thoroughly.
- Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for injection.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: Use a C18 reversed-phase column suitable for the separation of small molecules.
- Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
- Flow Rate and Gradient: Optimize the flow rate and gradient to achieve good separation of biliverdin from bilirubin and other matrix components.
- Mass Spectrometry (MS/MS):
- Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode.
- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- MRM Transitions: Determine the optimal precursor and product ion transitions for biliverdin and the internal standard. For example, a potential transition for biliverdin could be m/z 583.2 → 297.2.[10]
4. Data Analysis:
- Integrate the peak areas for biliverdin and the internal standard.
- Calculate the peak area ratio of biliverdin to the internal standard.
- Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards.
- Determine the concentration of biliverdin in the samples from the calibration curve.
Visualizations
Heme Catabolism Pathway
Caption: The enzymatic conversion of heme to biliverdin and subsequently to bilirubin.
Experimental Workflow for Biliverdin Quantification
Caption: A generalized workflow for the quantification of biliverdin in biological samples.
References
- 1. Simultaneous determination of free biliverdin and free bilirubin in serum: A comprehensive LC-MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined fluorometric analysis of biliverdin and bilirubin by the recombinant protein HUG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bilirubin: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. arts.units.it [arts.units.it]
- 5. Biliverdin - Wikipedia [en.wikipedia.org]
- 6. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on biliverdin hydrochloride stability and activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability and activity of biliverdin (B22007) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of biliverdin hydrochloride in solution?
A1: this compound is known to be sensitive to light and oxidation. Solutions should be protected from light, for instance, by using amber vials or wrapping containers in foil. Upon exposure to oxygen, a slow degradation can be observed, indicated by a color change from green to brown. For storage, aliquots in DMSO (at approximately 10–50 mM) can be stored at –20°C under an inert gas like argon or nitrogen. While freshly prepared solutions in DMSO are generally stable for immediate use, it is recommended to avoid repeated freeze-thaw cycles. Solutions are typically stable for several days at 4°C and up to a month at –20°C, with some sources suggesting stability for up to 6 months at -80°C.[1]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is pH-dependent. It is soluble in basic aqueous solutions, requiring a pH greater than 9 for initial dissolution. Once dissolved, it remains soluble down to a pH of 7.[2] It is sparingly soluble in aqueous buffers at neutral or acidic pH.[3]
Q3: What is the impact of pH on the chemical stability of this compound?
A3: Limited quantitative data is available across a wide pH range. However, studies indicate that the degradation rate of biliverdin increases as the pH rises from neutral to slightly alkaline. For instance, the degradation rate is higher at pH 8 than at pH 7. This suggests that this compound is more stable in neutral to slightly acidic conditions compared to basic conditions.
Q4: How does pH influence the antioxidant activity of biliverdin?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound solution. | 1. Exposure to light: Biliverdin is photosensitive. | 1. Prepare and store solutions in amber vials or foil-wrapped containers to protect from light. |
| 2. Oxidation: The solution may have been exposed to air for an extended period. | 2. Prepare solutions fresh before use. If storage is necessary, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. | |
| 3. High pH: The solution may be at an alkaline pH where degradation is faster. | 3. For stability studies, consider maintaining the pH at or below 7. If a basic pH is required for the experiment, use the solution immediately after preparation. | |
| Precipitation of this compound from aqueous solution. | 1. pH is too low: this compound has low solubility in acidic and neutral aqueous solutions. | 1. Ensure the pH of the aqueous solution is above 7 for sustained solubility. For initial dissolution, a pH > 9 is recommended.[2] |
| 2. Solvent incompatibility: Direct dissolution in neutral or acidic buffers can be difficult. | 2. A recommended method for preparing aqueous solutions is to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute it with the desired aqueous buffer.[3] | |
| Inconsistent results in antioxidant activity assays. | 1. pH of the reaction mixture: The antioxidant activity of tetrapyrroles can be pH-dependent. | 1. Carefully control and report the pH of the reaction mixture in your antioxidant assays. Consider performing the assay across a range of pH values to determine the optimal conditions. |
| 2. Degradation of biliverdin during the assay: If the assay conditions (e.g., pH, light exposure) are not optimal, the compound may degrade during the experiment. | 2. Perform the assay promptly after preparing the solutions and protect the reaction mixture from light. |
Quantitative Data
Table 1: Degradation Rate and Half-Life of Biliverdin at pH 7 and 8
| pH | Degradation Rate Constant (K) | Half-Life (t½) |
| 7 | Data not explicitly provided in the search results, but noted to be lower than at pH 8. | Data not explicitly provided in the search results, but noted to be longer than at pH 8. |
| 8 | Higher than at pH 7. | Shorter than at pH 7. |
Note: This table is based on qualitative descriptions from the search results. More specific quantitative data across a wider pH range is needed for a comprehensive understanding.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound at Different pH by UV-Vis Spectroscopy
This protocol outlines a method to determine the degradation kinetics of this compound at various pH values by monitoring the change in its absorbance over time.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate buffer (for pH 6-8)
-
Citrate buffer (for pH 3-6)
-
Borate buffer (for pH 8-10)
-
UV-Vis Spectrophotometer
-
Amber or foil-wrapped vials
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 5, 6, 7, 8, 9).
-
Preparation of Working Solutions:
-
For each pH to be tested, dilute the this compound stock solution in the corresponding buffer to a final concentration with a measurable absorbance in the linear range of the spectrophotometer (e.g., 10-50 µM).
-
Prepare these solutions in amber or foil-wrapped vials to protect from light.
-
-
Spectrophotometric Measurement:
-
Immediately after preparation (t=0), measure the UV-Vis spectrum of each working solution. The characteristic absorbance maximum for biliverdin is around 380 nm and 665 nm.
-
Store the vials at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each solution and measure its UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximum absorption against time for each pH.
-
Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k (for a first-order reaction).
-
Protocol 2: Assessing the Antioxidant Activity of this compound at Different pH using the DPPH Assay
This protocol describes how to evaluate the free radical scavenging activity of this compound at various pH levels using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Buffer solutions at various pH values (e.g., citrate, phosphate, borate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the stock solution in the respective pH buffers.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the this compound solution at different concentrations and pH values to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include control wells containing the buffer and DPPH solution without the sample, and blank wells with the sample and methanol/ethanol without DPPH.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Analysis:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity for each concentration and pH using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound for each pH to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizations
Caption: Experimental workflow for assessing this compound stability at different pH values.
Caption: Mechanism of DPPH radical scavenging by this compound.
Caption: Logical relationship of pH's influence on biliverdin's stability and activity.
References
- 1. This compound ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Biliverdin (hydrochloride) - Applications - CAT N°: 19257 [bertin-bioreagent.com]
- 7. medchemexpress.com [medchemexpress.com]
avoiding freeze-thaw cycle degradation of biliverdin hydrochloride aliquots
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of biliverdin (B22007) hydrochloride to avoid degradation, particularly from freeze-thaw cycles, ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results using biliverdin hydrochloride are inconsistent. What could be the cause?
A1: Inconsistent results are often due to the degradation of this compound. This compound is sensitive to light, oxygen, and repeated freeze-thaw cycles.[1][2] Degradation can lead to a decrease in the effective concentration of the active compound and the formation of impurities that may interfere with your experiments. Ensure you are following the recommended storage and handling protocols outlined below. A color change of the solution from green to brown is an indicator of slow degradation upon exposure to oxygen.[1]
Q2: What is the best way to store my this compound stock solution?
A2: To prevent degradation, it is crucial to aliquot the stock solution into single-use volumes and store them at low temperatures.[1][3] This practice minimizes the number of freeze-thaw cycles the compound undergoes. For long-term storage (up to 6 months), -80°C is recommended.[1][3][4] For shorter-term storage (up to 1 month), -20°C is acceptable.[1][3][4] All solutions should be protected from light by using amber vials or by wrapping the vials in foil.[1][2]
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 20 mg/mL.[5][6][7] It is sparingly soluble in aqueous buffers.[5][6] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO or DMF and then dilute it with the aqueous buffer of choice.[5] Note that aqueous solutions are not recommended for storage for more than one day.[5]
Q4: How can I minimize oxidation of my this compound solution?
A4: To minimize oxidation, it is recommended to purge the solvent with an inert gas, such as argon or nitrogen, before dissolving the this compound.[1][5] After preparation, the aliquots should be stored under an inert atmosphere if possible.[1]
Q5: Is this compound light sensitive?
A5: Yes, this compound is photosensitive and can undergo photodegradation when exposed to visible or UV light.[1][2] Therefore, all solutions should be handled in a way that minimizes light exposure and stored in light-protected vials.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound due to improper storage or handling. | Prepare fresh aliquots from a properly stored solid compound. Review your storage and handling protocol against the recommended guidelines. |
| Color of the stock solution has changed from green to brown | Oxidation of the this compound.[1] | Discard the solution as it has likely degraded. Prepare a fresh stock solution using an inert gas-purged solvent and store it properly. |
| Precipitate forms when diluting a DMSO/DMF stock in an aqueous buffer | Low solubility of this compound in aqueous solutions.[5][6] | Increase the proportion of the organic solvent in the final solution, if your experimental system allows. Ensure the final concentration does not exceed the solubility limit in the mixed solvent system. For maximum solubility in aqueous buffers, first dissolve in DMF and then dilute.[5] |
| Variability between different aliquots of the same stock solution | Inconsistent aliquoting or storage conditions. | Ensure all aliquots are of the same volume and are stored under identical conditions (temperature, light protection). Use a calibrated pipette for accurate aliquoting. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Preparation of Solvent:
-
Use high-purity DMSO or DMF.
-
To minimize oxidation, gently bubble an inert gas (argon or nitrogen) through the solvent for 10-15 minutes.
-
-
Dissolving this compound:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile, light-protected tube.
-
Add the inert gas-purged solvent to the solid to achieve the desired stock concentration (e.g., 10-50 mM).[1]
-
Vortex gently until the solid is completely dissolved. The solution should be a clear green color.
-
-
Aliquoting and Storage:
-
Immediately after dissolution, aliquot the stock solution into single-use, sterile, amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil.
-
For long-term storage (up to 6 months), flash-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer.[3][4]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[3][4]
-
Clearly label all aliquots with the compound name, concentration, and date of preparation.
-
Protocol for Using a Frozen Aliquot of this compound
-
Thawing:
-
Remove a single aliquot from the freezer.
-
Thaw the aliquot quickly by holding it in your hand or placing it in a room temperature water bath.
-
Once thawed, briefly centrifuge the tube to collect the solution at the bottom.
-
-
Dilution:
-
Use the thawed stock solution immediately for your experiment.
-
Dilute the stock solution to the final working concentration in your experimental medium. If diluting into an aqueous buffer, add the stock solution to the buffer while vortexing to aid in solubilization.
-
-
Disposal:
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL | [5][7] |
| DMF | 20 mg/mL | [5][7] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [5][7] |
| Aqueous Buffers | Sparingly soluble | [5][6] |
Table 2: Recommended Storage Conditions and Stability of this compound Solutions
| Storage Temperature | Solvent | Duration | Conditions | Reference |
| -80°C | DMSO | Up to 6 months | Aliquoted, protected from light | [1][3][4] |
| -20°C | DMSO | Up to 1 month | Aliquoted, protected from light, under inert gas | [1][3][4] |
| 4°C | DMSO | Several days | Protected from light | [1] |
| Room Temperature | Aqueous Solution | Not recommended for more than one day | [5] |
Signaling Pathways and Experimental Workflows
Heme Catabolism Pathway
The primary and most well-known pathway involving biliverdin is heme catabolism. Heme oxygenase (HO-1) catalyzes the breakdown of heme into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO). Biliverdin is then rapidly converted to the potent antioxidant bilirubin (B190676) by biliverdin reductase (BVR).[8]
Caption: Heme is degraded to biliverdin, which is then converted to bilirubin.
Experimental Workflow for Avoiding Freeze-Thaw Degradation
This workflow illustrates the best practices for handling this compound from receiving the solid compound to its use in an experiment.
Caption: Recommended workflow for handling this compound.
Biliverdin Reductase in Cellular Signaling
Recent research has indicated that biliverdin reductase (BVR) is not just a metabolic enzyme but also plays a role in cellular signaling cascades, including the insulin (B600854) receptor and MAPK pathways. This highlights the importance of using non-degraded biliverdin in studies that may be influenced by these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] New insights into biliverdin reductase functions: linking heme metabolism to cell signaling. | Semantic Scholar [semanticscholar.org]
- 4. Regulation of Cell Signaling by Human Biliverdin Reductase - Mahin Maines [grantome.com]
- 5. researchgate.net [researchgate.net]
- 6. Biliverdin Reductase-A integrates insulin signaling with mitochondrial metabolism through phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Cytoprotective Potential of Biliverdin Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytoprotective effects of biliverdin (B22007) hydrochloride against other well-established agents. The following sections detail experimental data, methodologies, and the underlying signaling pathways to aid in the evaluation of biliverdin hydrochloride for therapeutic applications.
Quantitative Comparison of Cytoprotective Activities
The cytoprotective efficacy of a compound can be assessed through various in vitro assays that measure its antioxidant, anti-apoptotic, and anti-inflammatory properties. The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Antioxidant Activity
| Compound | Assay | EC50/IC50 | Organism/Cell Line | Reference |
| This compound | DPPH Radical Scavenging | ~15 µM | Not Specified | [1] |
| N-Acetylcysteine (NAC) | DPPH Radical Scavenging | ~2.5 mM | Not Specified | [2] |
| Trolox | DPPH Radical Scavenging | ~4.5 µM | Not Specified | [3][4][5] |
Table 2: Anti-apoptotic Activity
| Compound | Assay | IC50 | Cell Line | Reference |
| This compound | Cisplatin-induced apoptosis | Not explicitly quantified, but showed protective effects | Renal Tubular Epithelial Cells | [6] |
| Z-VAD-FMK | Various apoptosis inducers | 0.0015 - 5.8 µM | Tumor cells | [7][8] |
Table 3: Anti-inflammatory Activity (LPS-induced)
| Compound | Assay | IC50 | Cell/System | Reference |
| This compound | Inhibition of IL-6, IL-1β, IFN-γ, IL-1Ra, IL-8 gene expression | 50 µM | Human whole blood | [9] |
| Dexamethasone | Inhibition of TNF-α, IL-6, NO production | Single-digit nanomolar range | Rat | [10] |
Key Signaling Pathway: PI3K/Akt-Mediated Nrf2/HO-1 Activation
Biliverdin's cytoprotective effects are largely attributed to its ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which in turn leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and subsequent upregulation of Heme Oxygenase-1 (HO-1). This pathway is a crucial cellular defense mechanism against oxidative stress and inflammation.
Biliverdin-activated PI3K/Akt/Nrf2/HO-1 signaling pathway.
Experimental Workflows and Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are essential. Below is a generalized workflow for assessing cytoprotection in vitro, followed by specific protocols for key assays.
General workflow for in vitro cytoprotection assays.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay [11][12][13][14]
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the stressor and/or cytoprotective agents (biliverdin HCl, NAC, etc.) for the desired duration.
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
2. Apoptosis (Annexin V-FITC/Propidium Iodide) Assay [15][16][17][18]
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Induce apoptosis in cells and treat with or without cytoprotective agents.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
-
3. Anti-inflammatory (Nitric Oxide - Griess) Assay [19][20][21][22]
-
Principle: This colorimetric assay measures the concentration of nitrite (B80452) (a stable and nonvolatile breakdown product of nitric oxide, NO) in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound.
-
Procedure:
-
Culture cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of biliverdin HCl or other anti-inflammatory compounds.
-
Collect the cell culture supernatant after the desired incubation period.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
-
4. Anti-inflammatory (Cytokine ELISA) Assay
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine analysis, a sandwich ELISA is commonly used.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Block non-specific binding sites.
-
Add cell culture supernatants (from cells treated as in the Griess assay) and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again and add a substrate for the enzyme to produce a measurable color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength. The cytokine concentration is determined from a standard curve.
-
References
- 1. Antioxidant activities of bile pigments: biliverdin and bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Endogenous Tetrapyrroles Influence Leukocyte Responses to Lipopolysaccharide in Human Blood: Pre-Clinical Evidence Demonstrating the Anti-Inflammatory Potential of Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. broadpharm.com [broadpharm.com]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 18. bosterbio.com [bosterbio.com]
- 19. Protocol Griess Test [protocols.io]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Biliverdin and Hemin in Heme Oxygenase Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of heme oxygenase (HO) activity is critical for understanding its role in cellular homeostasis, cytoprotection, and disease pathogenesis. This guide provides a comprehensive comparative analysis of assay methodologies centered on the substrate, hemin (B1673052), and the direct product, biliverdin (B22007), offering insights into the advantages and limitations of each approach.
Heme oxygenase is the rate-limiting enzyme in the degradation of heme. It catalyzes the oxidation of hemin (the oxidized form of heme) to produce biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][2][3] Biliverdin is subsequently reduced to bilirubin (B190676) by biliverdin reductase (BVR).[4][5][6] Consequently, HO activity can be determined by measuring the rate of formation of either biliverdin or bilirubin. This guide will compare direct biliverdin detection assays with the more traditional coupled assays that measure bilirubin.
Quantitative Data Summary
The choice of assay method significantly impacts sensitivity, complexity, and the specific research question being addressed. The following table summarizes key quantitative parameters for spectrophotometric and LC-MS/MS-based assays.
| Parameter | Spectrophotometric Assay (Bilirubin Detection) | LC-MS/MS Assay (Biliverdin Detection) |
| Analyte | Bilirubin (indirect product) | Biliverdin (direct product) |
| Typical Hemin Concentration | 20-25 µM[7][8] | Excess hemin is used[4][5] |
| Detection Wavelength | 464 nm (with subtraction at 530 nm)[7][9] | Not applicable |
| Molar Extinction Coefficient (Bilirubin) | ~40-60 mM⁻¹ cm⁻¹ in chloroform[7][8] | Not applicable |
| Sensitivity | Lower, requires larger sample amounts[4][5][6][10] | High, allows for detection of subtle changes[4][5][6] |
| Specificity | Prone to interference from other substances that absorb in the same range.[11] | Highly specific due to mass-to-charge ratio detection.[4][5][6] |
| Throughput | Can be adapted for 96-well plate format. | Lower, requires specialized equipment and longer run times per sample. |
| Key Advantage | Less complex equipment, widely accessible.[7][11][12] | High sensitivity and specificity.[4][5][6] |
| Key Disadvantage | Lower sensitivity, potential for interference, instability of bilirubin.[4][5][6] | Requires expensive, specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both spectrophotometric bilirubin detection and LC-MS/MS biliverdin detection assays.
Protocol 1: Spectrophotometric Heme Oxygenase Assay (Bilirubin Detection)
This method relies on a coupled enzyme reaction where biliverdin produced by HO is immediately converted to bilirubin by biliverdin reductase, which is then quantified.
Materials:
-
Microsomal fraction (source of HO-1)
-
Rat liver cytosol (source of biliverdin reductase) or purified BVR
-
Hemin solution (2 mM)
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system:
-
1 M Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase (1 U/µL)
-
1 M NADP⁺
-
-
Ice
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the microsomal protein (e.g., 600 µg) with the reaction mixture containing 1 mM NADPH (or an NADPH regenerating system), 2 mg of rat liver cytosolic protein, and 100 mM potassium phosphate buffer (pH 7.4).[7]
-
Initiate the Reaction: Add hemin to a final concentration of 25 µM to start the reaction.[7] The final volume is adjusted with the reaction buffer.
-
Incubation: Incubate the tubes in the dark for 1 hour at 37°C.[7] A control reaction should be kept on ice.[4][5]
-
Terminate the Reaction: Stop the reaction by placing the tubes on ice.[7]
-
Extract Bilirubin: Add an equal volume of chloroform to the reaction mixture and vortex vigorously. Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to separate the phases.[4]
-
Measure Absorbance: Carefully collect the lower chloroform phase. Measure the absorbance difference between 464 nm and 530 nm using a spectrophotometer.[7][9]
-
Calculate HO Activity: Calculate the amount of bilirubin formed using its molar extinction coefficient in chloroform. One unit of HO activity is typically defined as the amount of enzyme that produces 1 nmol of bilirubin per hour.[8]
Protocol 2: LC-MS/MS Heme Oxygenase Assay (Biliverdin Detection)
This highly sensitive method directly quantifies the formation of biliverdin.
Materials:
-
Tissue lysate or microsomal fraction (source of HO)
-
Hemin solution
-
NADPH
-
Bilirubin oxidase (optional, to convert any formed bilirubin back to biliverdin)[4][5]
-
Acetonitrile (B52724) with formic acid (for protein precipitation and sample preparation)
-
LC-MS/MS system
Procedure:
-
Prepare Lysates: Prepare tissue or cell lysates containing the heme oxygenase enzyme.[4][5]
-
Set up Reaction: In a microcentrifuge tube, add the lysate, excess hemin, and NADPH.[4][5] If desired, bilirubin oxidase can be added to ensure all product is in the form of biliverdin.[4][5][6]
-
Incubation: Incubate the samples for a defined period (e.g., 30 minutes) at 37°C. A parallel control sample should be incubated at 4°C.[4][5][6] The difference in biliverdin produced between the two temperatures represents the HO activity.[4][5][6]
-
Stop Reaction and Precipitate Protein: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard (biliverdin-d4). This will also precipitate the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Biliverdin and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry based on their specific mass-to-charge (m/z) transitions (e.g., 583 to 297 for biliverdin and 587 to 299 for biliverdin-d4).[4][5][6]
-
Quantification: Quantify the amount of biliverdin produced by comparing its peak area to that of the internal standard, using a standard curve.
Visualizations
To further clarify the biochemical and experimental processes, the following diagrams are provided.
Caption: The enzymatic pathway of hemin degradation by heme oxygenase-1.
Caption: A generalized experimental workflow for heme oxygenase activity assays.
Caption: Logical relationship between hemin, biliverdin, and HO activity measurement.
Conclusion
The choice between direct biliverdin measurement and indirect bilirubin measurement in heme oxygenase assays depends on the specific requirements of the study. For high-throughput screening or laboratories with standard spectrophotometric equipment, the coupled assay measuring bilirubin is a viable, albeit less sensitive, option.[7][12] However, for studies requiring high sensitivity and specificity to detect subtle changes in HO activity, the direct measurement of biliverdin by LC-MS/MS is the superior method.[4][5][6] Understanding the nuances of hemin as the substrate and the kinetics of biliverdin and bilirubin formation is paramount for designing robust experiments and accurately interpreting the resulting data.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of heme degradation by heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A novel and sensitive assay for heme oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Upregulation of Heme Oxygenase-1 by Hemin Alleviates Sepsis-Induced Muscle Wasting in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and highly sensitive method of measuring heme oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Biliverdin Hydrochloride: A Comparative Guide to its In Vivo Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory activity of biliverdin (B22007) hydrochloride against other compounds, supported by experimental data. It is designed to assist researchers and professionals in drug development in evaluating the therapeutic potential of biliverdin hydrochloride.
Performance Comparison
This compound has demonstrated significant anti-inflammatory effects across various preclinical models. Its efficacy is often attributed to its rapid conversion to bilirubin, a potent antioxidant, and its ability to modulate key inflammatory pathways. While direct head-to-head comparisons with a wide range of standard anti-inflammatory drugs are limited in publicly available literature, existing studies provide valuable insights into its relative potency.
The following table summarizes the quantitative data from studies comparing this compound with other agents in rodent models of inflammation.
| Inflammatory Model | Test Substance | Dose | Key Efficacy Endpoint | Result vs. Control/Comparator | Citation |
| Monosodium Urate (MSU) Crystal-Induced Air Pouch Inflammation (Rat) | Biliverdin | 27 mg/kg | Inhibition of leukocyte infiltration | Similar inhibitory effect on leukocyte infiltration as ibuprofen. | [1] |
| Lung Ischemia-Reperfusion Injury (Rat) | This compound | 10 µmol/L (in perfusate) | Reduction of oxidative stress and inflammation | Protective effect was comparable to that of glutathione (B108866) (GSH), a potent antioxidant. | [2] |
| Lipopolysaccharide (LPS)-induced Endotoxemia (Mouse) | Biliverdin | 35 mg/kg | Survival Rate | 100% survival in biliverdin-treated mice vs. 0% in saline-treated controls. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are protocols from key experiments cited in this guide.
Monosodium Urate (MSU) Crystal-Induced Air Pouch Inflammation in Rats
-
Objective: To evaluate the anti-inflammatory effect of biliverdin in a model of gouty inflammation.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Subcutaneous air pouches were created on the dorsal side of the rats.
-
After 6 days, inflammation was induced by injecting 25 mg of MSU crystals into the air pouch.
-
Test substances (biliverdin or ibuprofen) were administered intraperitoneally prior to MSU injection.
-
Pouch fluid was aspirated at various time points (1, 6, 12, 24, and 48 hours) after MSU stimulation.
-
-
Analysis: Total and differential leukocyte counts in the pouch fluid were determined to quantify the inflammatory response.[1]
Lung Ischemia-Reperfusion Injury in Isolated Rat Lungs
-
Objective: To investigate the protective effects of this compound against lung ischemia-reperfusion injury.
-
Model: Isolated perfused rat lung system.
-
Procedure:
-
Lungs were isolated from Sprague-Dawley rats and perfused with Krebs-Henseleit buffer.
-
The lungs were subjected to 60 minutes of ischemia followed by 90 minutes of reperfusion.
-
This compound (10 µmol/L) or glutathione (GSH) was added to the perfusate during the reperfusion phase.
-
-
Analysis: Lung injury was assessed by measuring physiological parameters (e.g., pulmonary artery pressure), oxidative stress markers (e.g., malondialdehyde levels), and inflammatory cytokine expression.[2]
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of biliverdin are mediated, in part, through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, leading to the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10).
References
A Comparative Analysis of Biliverdin Hydrochloride and Its Degradation Products in Preclinical Research
For researchers, scientists, and drug development professionals, understanding the multifaceted activities of biliverdin (B22007) hydrochloride and its degradation products is crucial for harnessing their therapeutic potential. This guide provides an objective comparison of their biological effects, supported by experimental data and detailed methodologies.
Biliverdin, a green tetrapyrrolic bile pigment, is a product of heme catabolism catalyzed by the enzyme heme oxygenase.[1][2] It is widely recognized for its antioxidant, anti-inflammatory, and cytoprotective properties.[1] In biological systems, biliverdin is rapidly converted to bilirubin (B190676) by biliverdin reductase.[2] However, biliverdin can also undergo degradation through non-enzymatic pathways, such as oxidation and photodegradation, leading to a variety of other products. This guide will compare the known effects of biliverdin hydrochloride with its primary enzymatic degradation product, bilirubin, and other identified non-enzymatic degradation products.
The Biliverdin-Bilirubin Redox Cycle: A Potent Antioxidant System
A key aspect of biliverdin's biological function is its relationship with bilirubin in a potent antioxidant cycle. Biliverdin is reduced to bilirubin, a powerful antioxidant, which can then be oxidized back to biliverdin while scavenging reactive oxygen species (ROS). This cycle allows for the regeneration of the antioxidant, amplifying its protective effects.[3]
Caption: The Biliverdin-Bilirubin Redox Cycle.
Comparative Biological Activities
While both biliverdin and bilirubin exhibit protective effects, their potency can differ. Furthermore, non-enzymatic degradation products may have distinct and sometimes opposing biological activities.
Antioxidant Effects
Both biliverdin and bilirubin are effective scavengers of free radicals. However, studies have consistently shown that bilirubin is a more potent antioxidant.[4][5] This is attributed to its chemical structure, which allows it to readily donate a hydrogen atom to neutralize free radicals.[5]
| Compound | Antioxidant Activity (Relative to Biliverdin) | Key Findings |
| Biliverdin | Baseline | Possesses inherent antioxidant properties.[1] |
| Bilirubin | Higher | More effective at scavenging peroxyl radicals and reducing Cu(II) ions.[4][5] |
Anti-inflammatory Effects
Biliverdin and bilirubin both demonstrate significant anti-inflammatory activity. They can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response, and modulate the production of pro- and anti-inflammatory cytokines.[1]
| Compound | Anti-inflammatory Mechanism | Key Findings |
| Biliverdin | Inhibits NF-κB activation and downregulates pro-inflammatory cytokines (e.g., TLR-4).[1] | Can be an effective anti-inflammatory agent. |
| Bilirubin | Also inhibits NF-κB and has been shown to reduce the expression of adhesion molecules. | Generally considered a potent anti-inflammatory molecule. |
Cytotoxicity and Effects of Degradation Products
While biliverdin and bilirubin are generally considered cytoprotective at physiological concentrations, their degradation products can exhibit different effects. It is important to note that research into the specific non-bilirubin degradation products of biliverdin is limited. Most studies have focused on the degradation products of bilirubin.
Oxidative degradation of bilirubin can lead to the formation of monopyrrolic and bipyrrolic compounds known as bilirubin oxidation products (BOXes). Some of these BOXes have been found to be vasoactive, potentially contributing to complications such as vasospasm after subarachnoid hemorrhage.[6] Another degradation product, 4-methyl-3-vinylmaleimide (MVM), has been identified as a photodegradation product of biliverdin.[6]
The photodegradation of bilirubin, relevant in the context of phototherapy for neonatal jaundice, produces lumirubin (B15126135) as a major product. While generally considered non-toxic, some studies suggest that lumirubin may have pro-inflammatory effects at biologically relevant concentrations.[7]
Experimental Protocols
To aid in the design of comparative studies, the following are detailed methodologies for key experiments.
Heme Degradation and Biliverdin/Bilirubin Production Pathway
The following diagram illustrates the major pathway of heme degradation, leading to the formation of biliverdin and bilirubin.
Caption: The Heme Degradation Pathway.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark container.
-
Prepare a series of dilutions of the test compounds (this compound, bilirubin, and degradation products) in the same solvent.
-
Prepare a positive control, such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[9][10]
Protocol:
-
Cell Culture:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds (this compound and its degradation products) for a specific duration (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent like DMSO.
-
-
MTT Incubation:
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value for cytotoxic compounds.
-
NF-κB Activation Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory potential of compounds by assessing their ability to inhibit the activation of the NF-κB pathway.
Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent like lipopolysaccharide (LPS), NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes. This translocation can be visualized and quantified using immunofluorescence microscopy or by measuring the levels of NF-κB subunits in nuclear extracts via Western blotting.[11][12]
Protocol (Immunofluorescence):
-
Cell Culture and Treatment:
-
Seed macrophages (e.g., RAW 264.7 cells) on coverslips in a 24-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes).
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
General Experimental Workflow
The following diagram outlines a general workflow for comparing the biological activities of this compound and its degradation products.
Caption: General Experimental Workflow.
Conclusion and Future Directions
This compound and its primary enzymatic degradation product, bilirubin, are potent bioactive molecules with significant antioxidant and anti-inflammatory properties. While bilirubin appears to be a more powerful antioxidant, both compounds offer therapeutic potential.
A critical gap in the current understanding is the comprehensive characterization of non-enzymatic degradation products of biliverdin and their specific biological effects. Future research should focus on identifying and isolating these compounds and systematically evaluating their activities in a comparative manner. Such studies will provide a more complete picture of the pharmacological profile of biliverdin and are essential for the development of safe and effective therapies based on this promising natural product.
References
- 1. Biochemistry, Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prooxidant and antioxidant activities of bilirubin and its metabolic precursor biliverdin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative degradation of bilirubin produces vasoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuro-inflammatory effects of photodegradative products of bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. MTT (Assay protocol [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of LC-MS/MS Methods for Biliverdin Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of biliverdin (B22007) hydrochloride is critical for a wide range of research areas, from studying heme metabolism and oxidative stress to developing novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted analytical technique for this purpose, offering high sensitivity and specificity. This guide provides a comprehensive comparison of validated LC-MS/MS methods for biliverdin hydrochloride quantification, alongside alternative analytical approaches, to assist researchers in selecting the most suitable method for their needs.
Comparison of Quantitative Performance
A critical aspect of method selection is the quantitative performance. The following table summarizes the key validation parameters for a recently published, robust LC-MS/MS method for the simultaneous analysis of free biliverdin and bilirubin (B190676) in serum. This provides a benchmark for researchers developing and validating their own methods.
| Parameter | LC-MS/MS Method 1 (Albreht et al., 2024) [1] | Alternative Method: HPLC-UV | Alternative Method: Colorimetric Assay [2] |
| Analyte(s) | Free Biliverdin and Bilirubin | Biliverdin and Bilirubin | Biliverdin |
| Matrix | Serum | Pericardial Fluid, Plasma | Biological Fluids |
| Linearity Range | 0.5 - 100 nM | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.1 nM | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.5 nM | Not explicitly stated | Not explicitly stated |
| Accuracy | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (CV%) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Recovery (%) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols: A Validated LC-MS/MS Method
A detailed experimental protocol is crucial for reproducing and adapting a method. The following is a summary of a validated LC-MS/MS method for the simultaneous determination of free biliverdin and bilirubin in serum.[1]
Sample Preparation
Given the instability of biliverdin, proper sample handling is paramount. All procedures should be performed under dim light to minimize photodegradation.
-
Extraction: Liquid-liquid extraction is a common and effective method for isolating biliverdin from complex biological matrices like serum.[3][4] For cellular analysis, direct extraction with dimethyl sulfoxide (B87167) (DMSO) has also been reported.[5]
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as ¹³C-labeled biliverdin, is recommended to improve accuracy and precision by correcting for matrix effects and variations in extraction efficiency and instrument response.[5]
Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used for the separation of biliverdin and its isomers.
-
Mobile Phase: A common mobile phase consists of a gradient of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate, pH 6) and an organic solvent like acetonitrile.[3][4]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of biliverdin.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions. For biliverdin, a commonly monitored transition is m/z 583.2 → 297.2.[6]
Alternative Quantification Methods
While LC-MS/MS is a powerful technique, other methods can be employed for biliverdin quantification, each with its own advantages and limitations.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method separates biliverdin from other components in a sample, and quantification is based on the absorbance of light at a specific wavelength. It is a robust and widely available technique but may lack the sensitivity and specificity of LC-MS/MS, especially in complex matrices.
-
Colorimetric Assays: These methods are based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the biliverdin concentration. A method based on the reaction of biliverdin with barbituric acid has been described, offering improved sensitivity and selectivity compared to direct spectrophotometric measurements.[2] Colorimetric assays are often simpler and more cost-effective than chromatographic methods but can be prone to interference from other substances in the sample.
-
Enzymatic Assays: These methods utilize the enzymatic conversion of biliverdin to bilirubin by biliverdin reductase. The rate of this reaction can be monitored to determine the initial biliverdin concentration.
-
Fluorometric Assays: These highly sensitive methods rely on the interaction of biliverdin with a fluorescent probe.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in biliverdin analysis and its biological context, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for the quantification of biliverdin by LC-MS/MS.
Caption: The heme catabolic pathway illustrating the production of biliverdin and bilirubin.
References
- 1. Simultaneous determination of free biliverdin and free bilirubin in serum: A comprehensive LC-MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple colorimetric method for the estimation of plasma biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantification of the molecular species of bilirubin BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum | PLOS One [journals.plos.org]
- 4. Identification and quantification of the molecular species of bilirubin BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Biliverdin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Biliverdin hydrochloride, including detailed operational and disposal plans to foster a secure research environment.
This compound is a chemical that requires careful handling to prevent potential health hazards. Adherence to proper safety protocols is crucial to minimize risks of exposure and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed[2]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant, impervious gloves. Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat is the minimum requirement. | Wear suitable protective clothing.[1][3] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced. Handling should occur in a well-ventilated area, preferably a fume hood. | NIOSH (US) or EN 149 (EU) approved respirators.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety and efficiency in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed state in a dry, cool, and well-ventilated place.[1]
-
Keep it segregated from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
-
Protect the compound from direct light.[3]
2. Handling and Preparation of Solutions:
-
All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Avoid contact with skin and eyes.[1]
-
When preparing solutions, be aware that this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.
3. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Wear the full complement of prescribed PPE.
-
For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[4]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite).[2]
-
Decontaminate the spill area and any equipment by scrubbing with alcohol.[2]
4. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1]
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
